Product packaging for 2-Ethyl-4-methylpentanal(Cat. No.:CAS No. 10349-95-8)

2-Ethyl-4-methylpentanal

Cat. No.: B086117
CAS No.: 10349-95-8
M. Wt: 128.21 g/mol
InChI Key: RASFNDNSLQUKNY-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentanal, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B086117 2-Ethyl-4-methylpentanal CAS No. 10349-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-8(6-9)5-7(2)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASFNDNSLQUKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632500
Record name 2-Ethyl-4-methylpentanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10349-95-8
Record name 2-Ethyl-4-methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 2-Ethyl-4-methylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-4-methylpentanal (CAS No. 10349-95-8), a branched-chain aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed profile based on established principles of spectroscopy for aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a chiral aldehyde with the molecular formula C8H16O and a molecular weight of 128.21 g/mol .[1][2][3][4] Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the aldehyde, influences its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the typical spectroscopic behavior of analogous aliphatic aldehydes.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6Doublet1HH-1 (Aldehyde)
~2.2Multiplet1HH-2
~1.5Multiplet2HH-3
~1.8Multiplet1HH-4
~0.9Doublet6HH-5, H-5' (Methyls on C4)
~1.4Multiplet2HEthyl CH₂
~0.9Triplet3HEthyl CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Assignment
~205C-1 (Carbonyl)
~55C-2
~35C-3
~25C-4
~22C-5, C-5' (Methyls on C4)
~25Ethyl CH₂
~12Ethyl CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H Stretch (Alkyl)
~2820MediumC-H Stretch (Aldehyde)
~2720MediumC-H Stretch (Aldehyde, Fermi Resonance)[5][10][11]
~1730StrongC=O Stretch (Aldehyde)[1][5][10]
~1465MediumC-H Bend (CH₂, CH₃)
~1385MediumC-H Bend (CH₃)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zProposed Fragment IonFragmentation Pathway
128[C₈H₁₆O]⁺•Molecular Ion (M⁺•)
99[M - C₂H₅]⁺α-cleavage (loss of ethyl radical)
85[M - C₃H₇]⁺Cleavage at C3-C4 bond
71[M - C₄H₉]⁺McLafferty rearrangement
57[C₄H₉]⁺Alkyl fragment
43[C₃H₇]⁺Alkyl fragment
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set.

    • Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 220-250 ppm is set.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • Spectral Range: Typically, the spectrum is scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Gas Chromatography Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Range: A scan range of m/z 35-350 is typically used.

    • Source Temperature: Usually set to around 230 °C.

    • Quadrupole Temperature: Typically around 150 °C.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries.[12][13]

Visualization of Molecular Structure and Key Data

The following diagram illustrates the structure of this compound and highlights the key atoms for spectroscopic correlation.

Caption: Molecular structure of this compound and its key spectroscopic correlations.

References

Physical and chemical properties of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-4-methylpentanal, tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and purification, and analytical procedures, presented with clarity and precision to support advanced research and application.

Compound Identity and Structure

IUPAC Name: this compound[1] CAS Number: 10349-95-8[1] Molecular Formula: C₈H₁₆O[1] Canonical SMILES: CCC(CC(C)C)C=O[1] InChI Key: RASFNDNSLQUKNY-UHFFFAOYSA-N[1]

The structure of this compound features a pentanal backbone with an ethyl group at the second carbon and a methyl group at the fourth carbon.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 156.7 °C at 760 mmHg[2][3]
Density 0.808 g/cm³[2][3]
Melting Point Not Available[3]
Flash Point 48 °C[2][3]
Vapor Pressure 2.85 mmHg at 25 °C[2]
Refractive Index 1.408[2]
LogP (Predicted) 2.3[1]
Solubility No experimental data available. The predicted LogP value suggests low solubility in water and good solubility in organic solvents.

Spectral Data

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show signals corresponding to the different types of protons in the molecule. Key expected shifts include:

  • A signal for the aldehydic proton in the region of 9.4-9.9 ppm.

  • Signals for the protons on the ethyl and methyl groups, and the pentanal backbone, in the upfield region (0.8-2.5 ppm).

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. Key expected shifts include:

  • A signal for the carbonyl carbon of the aldehyde group in the downfield region, typically between 190-205 ppm.

  • Signals for the aliphatic carbons of the ethyl, methyl, and pentanal chain in the upfield region (10-60 ppm).

Predicted Infrared (IR) Spectrum

The Infrared (IR) spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • A strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.

  • C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Predicted Mass Spectrum Fragmentation

In a mass spectrum, this compound (molecular weight 128.21) is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are based on general methods for aldehydes and have been adapted for this specific compound.

Synthesis of this compound

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.[4] An alternative approach for synthesizing α-alkylated aldehydes is through the direct alkylation of a simpler aldehyde.[5][6]

Method: Oxidation of 2-Ethyl-4-methylpentan-1-ol

This procedure involves the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol, using a mild oxidizing agent like Pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[7]

Materials:

  • 2-Ethyl-4-methylpentan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethyl-4-methylpentan-1-ol in anhydrous DCM.

  • Add PCC to the solution in one portion while stirring.

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Purification of this compound

A highly effective method for purifying aldehydes from non-aldehydic impurities is through the formation of a bisulfite adduct, which is water-soluble and can be easily separated.[2][3][8]

Method: Sodium Bisulfite Extraction

Materials:

  • Crude this compound

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite solution

  • Diethyl ether or other suitable organic solvent

  • 5 M Sodium hydroxide solution

Procedure:

  • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.[3]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[9]

  • Transfer the mixture to a separatory funnel, add diethyl ether and water, and shake.

  • Separate the aqueous layer containing the bisulfite adduct of the aldehyde.

  • To recover the aldehyde, treat the aqueous layer with a 5 M sodium hydroxide solution until it is strongly basic. This will regenerate the aldehyde.[3]

  • Extract the regenerated aldehyde with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Analytical Methods

Gas chromatography is a suitable method for the analysis of volatile aldehydes like this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aldehydes.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • Inject a 1 µL aliquot of the sample into the GC-MS system.

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. Its primary use is in organic synthesis and as a research chemical.[10]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via oxidation of the corresponding alcohol, followed by a bisulfite extraction purification step.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Ethyl-4-methylpentan-1-ol Reaction Oxidation with PCC in DCM Start->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Bisulfite Bisulfite Adduct Formation CrudeProduct->Bisulfite Extraction Aqueous Extraction Bisulfite->Extraction Regeneration Regeneration with NaOH Extraction->Regeneration PureProduct Pure this compound Regeneration->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationship of Chemical Reactions

This diagram outlines the key chemical transformations involving this compound, highlighting its role as a versatile intermediate.

Chemical_Reactions Aldehyde This compound Alcohol 2-Ethyl-4-methylpentan-1-ol Aldehyde->Alcohol Reduction (e.g., NaBH4) CarboxylicAcid 2-Ethyl-4-methylpentanoic Acid Aldehyde->CarboxylicAcid Oxidation (e.g., KMnO4) Amine Substituted Amine Aldehyde->Amine Reductive Amination

Caption: Key Chemical Reactions of this compound.

References

A Technical Guide to the Natural Occurrence of 2-Ethyl-4-methylpentanal in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the volatile aldehyde, 2-Ethyl-4-methylpentanal, in various food products. This document details its formation, analytical methodologies for its identification and quantification, and a summary of its presence in the food matrix.

Introduction

This compound (C8H16O) is a branched-chain aldehyde that can contribute to the overall aroma profile of certain foods. Its presence is often associated with thermal processing, such as cooking and roasting, as well as fermentation. Understanding the formation and concentration of this compound is crucial for food scientists and flavor chemists in the context of product development and quality control. While not extensively studied as some other flavor compounds, its potential contribution to the sensory characteristics of food makes it a molecule of interest.

Formation Pathway: Strecker Degradation of Isoleucine

The primary route for the formation of this compound in food is believed to be the Strecker degradation of the essential amino acid L-isoleucine. This reaction is a key part of the Maillard reaction cascade, which occurs between amino acids and reducing sugars at elevated temperatures.

The process can be summarized as follows:

  • An α-dicarbonyl compound, formed during the Maillard reaction, reacts with L-isoleucine.

  • This leads to the deamination and decarboxylation of the amino acid.

  • The resulting intermediate rearranges to form this compound, which has one fewer carbon atom than the original isoleucine side chain.

G Isoleucine L-Isoleucine Intermediate Schiff Base Intermediate Isoleucine->Intermediate Reaction Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Intermediate StreckerAldehyde This compound Intermediate->StreckerAldehyde Decarboxylation & Hydrolysis Byproducts Pyrazines & other flavor compounds Intermediate->Byproducts G cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Food Sample Homogenization Vial Incubation in Headspace Vial Homogenization->Vial SPME HS-SPME Extraction Vial->SPME GC GC Separation SPME->GC Thermal Desorption MS MS Detection GC->MS Data Data Analysis (Identification & Quantification) MS->Data

In-Depth Technical Guide: Toxicological Profile of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal (CAS No. 10349-95-8) is a branched-chain aldehyde.[1][2][3][4] This document provides a comprehensive overview of the available toxicological data for this compound to support safety and risk assessment. Due to the limited publicly available toxicological studies specifically conducted on this compound, this guide also outlines standard experimental protocols based on OECD guidelines for key toxicological endpoints. Information on the predicted metabolic pathways of branched-chain aldehydes is also included to provide insights into its potential biotransformation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 10349-95-8[1][2][3][4]
Molecular Formula C8H16O[1][4]
Molecular Weight 128.21 g/mol [1][5]
IUPAC Name This compound[1][2]

Toxicological Data

A comprehensive literature search revealed a significant lack of specific toxicological studies for this compound. The available information is summarized below.

Human Health Hazard Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:

  • Flammable liquids: Warning[1]

  • Skin corrosion/irritation: Warning, Causes skin irritation[1]

  • Serious eye damage/eye irritation: Warning, Causes serious eye irritation[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation[1]

Acute Toxicity

Table 1: Summary of Acute Toxicity Data for this compound

EndpointSpeciesGuidelineResults
Acute Oral Toxicity Data not availableOECD 420/423/425No studies found.
Acute Dermal Toxicity RatOECD 402LD50 > 2000 mg/kg bw. No mortality or signs of systemic toxicity were observed. No local skin effects were noted.
Acute Inhalation Toxicity Data not availableOECD 403/436No studies found.
Irritation and Sensitization

Table 2: Summary of Irritation and Sensitization Data for this compound

EndpointSpeciesGuidelineResults
Skin Irritation Data not availableOECD 404GHS classification indicates it causes skin irritation.[1]
Eye Irritation Data not availableOECD 405GHS classification indicates it causes serious eye irritation.[1]
Skin Sensitization Data not availableOECD 429/442No studies found.
Genotoxicity

No in vivo or in vitro genotoxicity studies were identified for this compound.

Repeated Dose Toxicity

No repeated dose toxicity studies were identified for this compound.

Carcinogenicity

No carcinogenicity studies were identified for this compound.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were identified for this compound. For related substances, such as ethyl 2-methyl-4-pentenoate, the Threshold of Toxicological Concern (TTC) approach has been used in the absence of specific data.[6]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols would be appropriate for generating the necessary data for a comprehensive safety assessment of this compound.

Acute Dermal Toxicity (as per OECD 402)
  • Test Animals: Healthy young adult rats (e.g., Wistar strain), typically 8-12 weeks old. Both sexes are generally used.

  • Dose Level: A limit test is often performed at a dose of 2000 mg/kg body weight.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The animals are housed individually.

    • After a 24-hour exposure period, the dressing is removed, and the treated skin is washed.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. The skin is also examined for local reactions (erythema and edema) at specified intervals.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD 439)
  • Test System: A reconstructed human epidermis model which mimics the properties of the upper layers of human skin.

  • Procedure:

    • The test substance is applied topically to the skin tissue model.

    • The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours).

  • Endpoint: Cell viability is determined by the enzymatic conversion of a marker substance (e.g., MTT) into a colored product, which is measured spectrophotometrically. A reduction in cell viability below a certain threshold indicates an irritant potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes of the corresponding synthesis pathway.

  • Procedure:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The exposure is carried out using the plate incorporation method or the pre-incubation method.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Reproductive/Developmental Toxicity Screening Test (as per OECD 421)
  • Test Animals: Rats are commonly used.

  • Procedure:

    • The test substance is administered to both male and female animals for a pre-mating period, during mating, and for females, throughout gestation and lactation.

    • Males are dosed for a minimum of four weeks, and females for approximately 63 days.[6][7]

    • Animals are observed for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

    • Pups are examined for viability, growth, and any developmental abnormalities.

  • Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. Gross necropsy and histopathology of reproductive organs are also performed on the parent animals.

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Aldehydes

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for an In Vivo Acute Oral Toxicity Study (OECD 423)

Acute_Oral_Toxicity_Workflow start Start: Dose selection based on preliminary information step1 Administer starting dose to 3 animals (e.g., 300 mg/kg) start->step1 decision1 Observe for mortality/ morbidity within 48h step1->decision1 step2a Dose next 3 animals at a lower dose (e.g., 50 mg/kg) decision1->step2a 2-3 animals die step2b Dose next 3 animals at a higher dose (e.g., 2000 mg/kg) decision1->step2b 0-1 animal dies stop Stop test and classify substance based on outcomes decision1->stop All animals die at starting dose or no effects at highest dose decision2a Observe for mortality/ morbidity step2a->decision2a decision2b Observe for mortality/ morbidity step2b->decision2b decision2a->stop decision2b->stop observation 14-day observation period for all surviving animals (clinical signs, body weight) stop->observation necropsy Gross necropsy of all animals observation->necropsy

Caption: Workflow for an acute oral toxicity study (OECD 423).

Logical Relationship in a Developmental Toxicity Study (OECD 414)

Developmental_Toxicity_Logic exposure Exposure of pregnant dams during organogenesis maternal_eval Maternal Evaluation (Clinical signs, body weight, food consumption) exposure->maternal_eval fetal_eval Fetal Evaluation (Caesarean section prior to term) exposure->fetal_eval maternal_necropsy Maternal Necropsy (Uterine contents) maternal_eval->maternal_necropsy fetal_exam External, Visceral, and Skeletal Fetal Examinations fetal_eval->fetal_exam data_analysis Data Analysis (Maternal and fetal endpoints) maternal_necropsy->data_analysis fetal_exam->data_analysis conclusion Conclusion on Developmental Toxicity Potential data_analysis->conclusion

Caption: Key stages in a developmental toxicity study.

Conclusion

This technical guide consolidates the currently available toxicological information for this compound. The existing data is sparse, with the most definitive information being its GHS hazard classifications and an acute dermal toxicity study suggesting low toxicity via this route. There is a clear need for further testing to adequately characterize the toxicological profile of this compound, particularly concerning acute oral and inhalation toxicity, skin and eye irritation, genotoxicity, repeated dose toxicity, and reproductive/developmental effects. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to perform a comprehensive risk assessment for researchers, scientists, and drug development professionals. The predicted metabolic pathway suggests that this compound is likely to be metabolized through oxidation and reduction, followed by conjugation.

References

A Technical Guide to the Thermal Degradation of 2-Ethyl-4-methylpentanal: Predicted Products and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation of 2-Ethyl-4-methylpentanal. Due to a lack of specific experimental data on this compound in publicly available literature, this document focuses on the established analytical methodologies for studying the thermal decomposition of branched-chain aldehydes. A detailed experimental protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is presented as the primary analytical technique. Furthermore, potential thermal degradation products of this compound are proposed based on known fragmentation patterns and decomposition pathways of analogous aliphatic aldehydes. This guide serves as a foundational resource for researchers undertaking studies on the thermal stability and degradation of this compound and similar compounds.

Introduction

This compound (C8H16O) is a branched-chain aliphatic aldehyde.[1][2] Understanding the thermal stability and degradation profile of such molecules is critical in various fields, including flavor and fragrance chemistry, industrial process design, and toxicology. Thermal decomposition can lead to the formation of a complex mixture of smaller, more volatile compounds, the identities and quantities of which are essential for safety and quality assessments.

The study of thermal degradation typically involves subjecting a compound to elevated temperatures in a controlled environment and analyzing the resulting products.[3] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful and widely used technique for this purpose, as it allows for the thermal decomposition and subsequent separation and identification of the degradation products in a single, integrated system.[3][4]

This guide will provide a detailed experimental protocol for the analysis of this compound's thermal degradation using Py-GC-MS. Additionally, based on established principles of aldehyde thermal decomposition, a table of potential degradation products is presented.[5]

Predicted Thermal Degradation Products

While specific experimental data for this compound is unavailable, the thermal decomposition of aliphatic aldehydes is known to proceed through various reaction pathways, including radical chain mechanisms, intramolecular hydrogen shifts, and bond cleavage at various points in the carbon skeleton. The branching in this compound is expected to influence the distribution of products.

The following table summarizes the potential thermal degradation products of this compound, their molecular formulas and weights, and the likely fragmentation pathways leading to their formation.

Potential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Predicted Formation Pathway
Carbon MonoxideCO28.01Decarbonylation of the formyl radical
MethaneCH416.04Cleavage of methyl groups
EthyleneC2H428.05β-cleavage and subsequent reactions
PropyleneC3H642.08Cleavage of the isobutyl group
Butene (isomers)C4H856.11Cleavage and rearrangement reactions
IsobutaneC4H1058.12Hydrogen abstraction by isobutyl radical
Pentanal (isomers)C5H10O86.13Cleavage of the ethyl group
Hexanal (isomers)C6H12O100.16Cleavage of smaller fragments
2-MethylpropanalC4H8O72.11Cleavage of the ethyl group and rearrangement
Various alkanes and alkenesC1-C7VariableRadical recombination and disproportionation

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The following protocol provides a general framework for the analysis of the thermal degradation products of this compound. Optimization of specific parameters may be required based on the instrumentation used.

3.1. Instrumentation

  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid heating to a precise temperature.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).[1]

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI) and providing mass spectra over a range of m/z 30-500.

3.2. Sample Preparation

A small, representative sample of this compound (typically in the microgram to low milligram range) is required.[4] The sample is loaded into a quartz sample tube.[1]

3.3. Pyrolysis Conditions

  • Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile. A starting point could be a stepped temperature program (e.g., 400°C, 600°C, 800°C).

  • Heating Rate: Rapid heating is crucial for reproducible pyrolysis.[6]

  • Atmosphere: An inert atmosphere (e.g., helium or nitrogen) is used to prevent oxidation.[3]

3.4. Gas Chromatography Conditions

  • Injector Temperature: Typically set to a high temperature (e.g., 300°C) to ensure rapid volatilization of the pyrolysate.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A temperature ramp is used to separate the degradation products based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).[1]

3.5. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30 to 500.

  • Source Temperature: Typically around 230°C.[1]

3.6. Data Analysis

The individual peaks in the chromatogram are identified by comparing their mass spectra to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). The relative abundance of each degradation product can be estimated from the peak area in the total ion chromatogram.

Visualizations

Experimental_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound in Quartz Tube Pyrolyzer Pyrolyzer (e.g., 600°C, He atm) Sample->Pyrolyzer Introduction GC_Inlet GC Inlet (e.g., 300°C) Pyrolyzer->GC_Inlet Transfer of Pyrolysate GC_Column Capillary Column (Temp. Program) GC_Inlet->GC_Column Separation MS_Source Ion Source (EI, 70 eV) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal Library_Search Spectral Library (NIST) Data_System->Library_Search Report Identification & Quantification Library_Search->Report

Caption: Experimental workflow for Py-GC-MS analysis.

Degradation_Pathway cluster_cleavage Primary Cleavage Events cluster_products Stable Products Parent This compound Formyl_Radical •CHO Parent->Formyl_Radical α-cleavage C8_Alkyl_Radical C8H15• Radical Parent->C8_Alkyl_Radical α-cleavage Ethyl_Radical •C2H5 Parent->Ethyl_Radical β-cleavage C6_Aldehyde_Radical •C6H11O Radical Parent->C6_Aldehyde_Radical β-cleavage Isobutyl_Radical •C4H9 Parent->Isobutyl_Radical γ-cleavage C4_Aldehyde_Radical •C4H7O Radical Parent->C4_Aldehyde_Radical γ-cleavage CO Carbon Monoxide Formyl_Radical->CO H2 Hydrogen Formyl_Radical->H2 Alkenes Alkenes (e.g., Ethylene, Propylene) C8_Alkyl_Radical->Alkenes Ethyl_Radical->Alkenes Alkanes Alkanes (e.g., Ethane, Isobutane) Ethyl_Radical->Alkanes Aldehydes Smaller Aldehydes C6_Aldehyde_Radical->Aldehydes Isobutyl_Radical->Alkenes Isobutyl_Radical->Alkanes C4_Aldehyde_Radical->Aldehydes

Caption: Proposed thermal degradation pathways.

Conclusion

This technical guide has outlined the predicted thermal degradation products of this compound and provided a detailed experimental protocol for their analysis using Py-GC-MS. While specific experimental data for this compound remains to be published, the methodologies and predicted pathways presented here offer a solid foundation for researchers initiating such investigations. The application of the described Py-GC-MS protocol will enable the elucidation of the precise degradation profile, which is essential for a thorough understanding of the thermal behavior of this compound.

References

The Maillard Reaction's Enigmatic Contributor: A Technical Guide to 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process gives rise to a plethora of volatile and non-volatile compounds that define the desirable sensory attributes of cooked foods. Among the myriad of molecules generated, branched-chain aldehydes play a pivotal role in shaping the final aroma profile. This technical guide provides an in-depth exploration of a specific, yet significant, branched-chain aldehyde: 2-Ethyl-4-methylpentanal. While less studied than its counterparts like 2-methylbutanal and 3-methylbutanal, understanding its formation and contribution is crucial for a comprehensive grasp of Maillard-derived flavors.

Formation of this compound: The Strecker Degradation Pathway

The primary route for the formation of this compound in the Maillard reaction is through the Strecker degradation of the amino acid L-isoleucine. The Strecker degradation is a critical sub-pathway of the Maillard reaction, responsible for the conversion of α-amino acids into aldehydes with one fewer carbon atom.[1][2] This reaction is initiated by the interaction of an α-dicarbonyl compound, a key intermediate of the Maillard reaction, with the amino acid.

The generally accepted mechanism for the Strecker degradation of an amino acid is as follows:

  • Transimination: The amino acid reacts with a dicarbonyl compound to form a Schiff base.

  • Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

  • Hydrolysis: The resulting imine is hydrolyzed to yield an aldehyde (the Strecker aldehyde) and an α-aminoketone.

In the case of this compound, L-isoleucine serves as the specific amino acid precursor. The side chain of isoleucine dictates the structure of the resulting aldehyde.

Logical Relationship of the Maillard Reaction and Strecker Degradation

Maillard_Strecker_Relationship cluster_Maillard Maillard Reaction cluster_Strecker Strecker Degradation Reducing Sugars Reducing Sugars Amadori Product Amadori Product Reducing Sugars->Amadori Product + Amino Acids Amino Acids Amino Acids Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Melanoidins Melanoidins Dicarbonyls->Melanoidins Isoleucine Isoleucine Dicarbonyls->Isoleucine + Isoleucine Strecker Aldehyde\n(this compound) Strecker Aldehyde (this compound) Isoleucine->Strecker Aldehyde\n(this compound) + Dicarbonyls Aminoketone Aminoketone Isoleucine->Aminoketone Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Volatile Extraction cluster_Analysis Analysis A Prepare Isoleucine-Glucose Model System B Heat Reaction Mixture A->B C Cool to Room Temperature B->C D Add NaCl and Internal Standard C->D E Equilibrate Sample D->E F HS-SPME Extraction E->F G GC-MS Analysis F->G H Data Processing (Identification & Quantification) G->H

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-Ethyl-4-methylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to provide a robust and reproducible framework for the analysis of this volatile aldehyde in various matrices. This document includes detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis. Additionally, typical performance characteristics of the method are presented in a tabular format for easy reference.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1] Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This application note provides a standardized protocol for the GC-MS analysis of this compound, adaptable for various research and development applications.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel (50 mL)

  • Glass vials with PTFE-lined septa

  • Pipettes and bulbs

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic solvent.

  • Add 5 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.

  • Drain the lower organic layer into a clean, dry glass vial.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.

  • Carefully transfer the dried extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Transfer Line Temp280 °C
Ion Source Temp230 °C

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. These values are typical and may vary based on the specific analytical setup.

ParameterValue
Retention Time (RT) ~ 8 - 12 min (on a 30m DB-5ms column)
Characteristic Ions (m/z) 128 (M+), 99, 71, 57, 43, 29
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Recovery 85 - 110%
Precision (%RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) sample->prep injection GC Injection prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship: Fragmentation Pathway of this compound

fragmentation_pathway cluster_frags Primary Fragments parent This compound (m/z 128) frag1 [M-29]+ Loss of Ethyl Radical (m/z 99) parent->frag1 α-cleavage frag2 [M-43]+ Loss of Propyl Radical (m/z 85) parent->frag2 β-cleavage frag3 [M-57]+ Loss of Butyl Radical (m/z 71) parent->frag3 γ-cleavage frag4 [M-71]+ Loss of Pentyl Radical (m/z 57) parent->frag4 δ-cleavage

Caption: Predicted fragmentation of this compound.

Discussion

The presented protocols provide a solid foundation for the GC-MS analysis of this compound. The choice of a non-polar stationary phase like DB-5ms is well-suited for the separation of volatile, non-polar to semi-polar compounds.[3] The fragmentation pattern of aldehydes in EI-MS is characterized by α-cleavage, leading to the loss of substituents attached to the carbonyl group.[4][5][6] For this compound, the expected major fragments would result from the loss of the ethyl group (M-29) and subsequent fragmentation of the alkyl chain. The molecular ion at m/z 128 may be observed, though it can be weak for aliphatic aldehydes.[6]

Method validation is a critical step to ensure the reliability of the obtained data.[2] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[7][8] The typical values provided in the data table serve as a benchmark for method performance. For highly sensitive analysis, derivatization of the aldehyde with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic properties and lower detection limits.[9][10]

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined experimental protocols, instrumental parameters, and expected data characteristics will be valuable for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles of mass spectrometric fragmentation for this analyte.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 2-Ethyl-4-methylpentanal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-4-methylpentanal is a volatile organic compound (VOC) that can be an indicator in various applications, from flavor and fragrance analysis to industrial process monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of such volatile analytes from various matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1] This document provides a detailed protocol for the analysis of this compound using headspace SPME coupled with GC-MS.

Analyte Properties

Understanding the physicochemical properties of this compound is crucial for developing an effective SPME method.

PropertyValue
Molecular Formula C8H16O[2][3]
Molecular Weight 128.21 g/mol [2][3]
Boiling Point 156.7 °C at 760 mmHg[2]
Vapor Pressure 2.85 mmHg at 25 °C[2][4]
LogP 2.25760[2]

The relatively high volatility and non-polar nature (indicated by the positive LogP value) of this compound make it an excellent candidate for headspace SPME analysis.

Experimental Protocols

This section details the recommended materials and methods for the SPME-GC-MS analysis of this compound.

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range applicability to volatile compounds.[1] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation: A heating block or water bath with a magnetic stirrer or shaker.

  • Standards: this compound standard, internal standard (e.g., d16-octanal or a suitable deuterated analog).

  • Reagents: Sodium chloride (NaCl), methanol (for stock solutions).

  • Optional Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for on-fiber derivatization to enhance sensitivity and selectivity for aldehydes.[5][6]

2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/L).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution to a suitable concentration for spiking into samples.

3. Headspace SPME Protocol

  • Sample Preparation: Place 5 mL of the liquid sample (or a known weight of solid sample with 5 mL of deionized water) into a 20 mL headspace vial.

  • Spiking: Add a precise volume of the internal standard spiking solution to each sample, standard, and blank.

  • Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile analytes into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath set to 60 °C. Allow the sample to equilibrate for 15 minutes with gentle agitation (e.g., 250 rpm).

  • Extraction: Introduce the SPME fiber into the headspace of the vial (do not immerse in the liquid). Expose the fiber for 30 minutes at 60 °C with continued agitation.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port, heated to 250 °C, for thermal desorption for 5 minutes in splitless mode.

4. Optional: On-Fiber Derivatization with PFBHA

For trace-level analysis, on-fiber derivatization can significantly improve detection limits.

  • PFBHA Solution Preparation: Prepare a 10 mg/mL solution of PFBHA in methanol.

  • Fiber Loading: Before sample extraction, expose the SPME fiber to the headspace of a vial containing 1 mL of the PFBHA solution for 10 minutes at 50 °C.

  • Extraction and Derivatization: Proceed with the headspace SPME protocol as described above. The PFBHA on the fiber will react with the aldehyde as it is extracted.

  • Desorption: Desorb the resulting oxime derivative in the GC inlet.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM Ions for this compound (suggested): m/z 57, 72, 85, 128. (Ions should be confirmed by analyzing a standard).

Quantitative Data Summary

The following table presents typical performance data for the analysis of volatile aldehydes using SPME-GC-MS. These values are illustrative and should be determined for this compound during method validation.

ParameterExpected Performance Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.02 - 0.5 µg/L[6][7]
Limit of Quantification (LOQ) 0.1 - 1.5 µg/L[7]
Recovery 85 - 115%
Precision (RSD) < 15%

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Equilibrate & Heat (60°C) Add_Salt->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze Quantify Quantification Analyze->Quantify Report Report Results Quantify->Report

Caption: Workflow for SPME-GC-MS analysis of this compound.

On-Fiber Derivatization Workflow

Derivatization_Workflow Start Start Load_Fiber Load SPME Fiber with PFBHA Start->Load_Fiber Prepare_Sample Prepare Sample in Vial (with IS and Salt) Start->Prepare_Sample Extract_Derivatize Simultaneous Extraction and Derivatization in Headspace Load_Fiber->Extract_Derivatize Equilibrate Equilibrate Sample (60°C) Prepare_Sample->Equilibrate Equilibrate->Extract_Derivatize Desorb Thermal Desorption in GC Inlet Extract_Derivatize->Desorb Analyze GC-MS Analysis of Oxime Derivative Desorb->Analyze

Caption: On-fiber derivatization workflow for enhanced aldehyde analysis.

References

Application Note: Quantification of 2-Ethyl-4-methylpentanal in Meat Products by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-Ethyl-4-methylpentanal in various meat products. This compound is a branched-chain aldehyde that can contribute to the overall flavor profile of meat. Its formation is often associated with the degradation of amino acids during processing and cooking. The accurate quantification of such volatile compounds is crucial for flavor analysis, quality control, and understanding the chemical changes that occur in meat. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices.

Introduction

The aroma and flavor of meat are complex sensory attributes determined by a diverse array of volatile organic compounds (VOCs). Among these, aldehydes, and particularly branched-chain aldehydes like this compound, play a significant role. These compounds are primarily formed through the Strecker degradation of amino acids, a key reaction in the Maillard reaction pathway, which occurs during the heating of meat.[1][2] The concentration of these aldehydes can be influenced by numerous factors, including the type of meat, animal feed, processing methods (such as curing and fermentation), and cooking conditions (temperature and duration).[1][3]

The quantification of specific flavor compounds like this compound is essential for the food industry for several reasons. It allows for the objective assessment of flavor profiles, aids in the development of new products with desired sensory characteristics, and can be used as a marker for quality control and to detect undesirable changes during storage.

HS-SPME-GC-MS is an ideal analytical technique for this application due to its simplicity, sensitivity, and solvent-free nature.[4][5][6] This method involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the gas chromatograph for separation and subsequent detection and quantification by the mass spectrometer.

Experimental Protocol

This protocol provides a general framework for the quantification of this compound in meat products. Optimization of specific parameters may be required depending on the meat matrix and the instrumentation used.

1. Materials and Reagents

  • Samples: Various meat products (e.g., beef, pork, chicken), both raw and cooked.

  • Analytical Standard: this compound (CAS No. 10349-95-8) of high purity.

  • Internal Standard (IS): A suitable deuterated or non-native volatile compound, such as 2-methyl-3-heptanone or d8-toluene, for accurate quantification.

  • Solvent: Methanol or ethanol (HPLC grade) for the preparation of standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample matrix.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[5]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • SPME Autosampler or manual SPME holder.

  • Analytical balance.

  • Homogenizer or food processor.

3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

4. Sample Preparation

  • Homogenize a representative portion of the meat sample using a food processor or homogenizer.

  • Accurately weigh 3-5 g of the homogenized meat sample into a 20 mL headspace vial.[5]

  • Add a defined amount of NaCl (e.g., 1 g) to the vial to enhance the release of volatile compounds.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in the autosampler tray or a heating block. Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.[5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-40 minutes) at the same temperature to allow for the adsorption of the analytes.[5][7]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for a specific duration (e.g., 3-5 minutes) to desorb the trapped volatile compounds onto the analytical column.[5][6]

6. GC-MS Conditions

  • GC Column: Use a suitable capillary column for volatile compound analysis, such as a DB-WAX or HP-5ms (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[6][7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-3 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity and selectivity. The characteristic ions for this compound should be determined from the mass spectrum of the standard.

7. Quantification

  • Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions.

  • Calculate the concentration of this compound in the meat samples using the regression equation from the calibration curve.

Data Presentation

The concentration of this compound in meat products is highly variable and depends on numerous factors. While precise quantitative data across a wide range of products is not extensively documented in publicly available literature, its presence as a branched-chain aldehyde is noted. The following table summarizes the expected occurrence and influencing factors.

Meat ProductProcessing/Cooking ConditionExpected Presence of this compoundInfluencing FactorsReference
Beef RawLow levelsAnimal diet, age, and muscle type.General literature on meat volatiles
Cooked (e.g., roasted, boiled)Increased levelsCooking temperature and time, formation via Strecker degradation of isoleucine.[1][3][8]
Pork RawLow levelsBreed and diet of the animal.General literature on meat volatiles
Cured/FermentedVariable levelsStarter cultures and fermentation conditions can influence amino acid degradation pathways.[1][1]
CookedIncreased levelsSimilar to beef, cooking method and duration are key factors.General literature on meat volatiles
Chicken RawLow levelsBird's diet and muscle part (e.g., breast vs. thigh).General literature on meat volatiles
CookedIncreased levelsMaillard reaction and lipid oxidation products interact to form a complex volatile profile.[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_hs_spme 2. HS-SPME cluster_gc_ms 3. GC-MS Analysis cluster_data_analysis 4. Data Analysis sample_prep Sample Preparation homogenization Homogenization of Meat Sample weighing Weighing (3-5g) into 20mL vial homogenization->weighing addition Addition of NaCl & Internal Standard weighing->addition sealing Vial Sealing addition->sealing hs_spme HS-SPME Analysis equilibration Equilibration (e.g., 60°C for 20 min) sealing->equilibration extraction SPME Fiber Extraction (e.g., 30-40 min) equilibration->extraction desorption Thermal Desorption in GC Inlet (e.g., 250°C) extraction->desorption separation Chromatographic Separation desorption->separation gc_ms GC-MS Analysis detection Mass Spectrometric Detection (Scan/SIM) separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification data_analysis Data Analysis quantification Quantification using Calibration Curve identification->quantification result Concentration of This compound quantification->result

Figure 1: Experimental workflow for the quantification of this compound in meat.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in meat products using HS-SPME-GC-MS. The described method is sensitive, reliable, and suitable for the analysis of this and other important volatile flavor compounds. While specific quantitative data for this compound is not widely available, this protocol establishes a sound methodology for researchers and quality control professionals to determine its concentration in various meat matrices. Further research is encouraged to populate a comprehensive database of the concentrations of this and other branched-chain aldehydes in a wider variety of meat products and under different processing conditions.

References

Application Notes and Protocols for 2-Ethyl-4-methylpentanal as a Potential Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research, scientific, and drug development purposes only. 2-Ethyl-4-methylpentanal is not currently listed as a FEMA GRAS (Generally Recognized as Safe) substance, nor has it been explicitly evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use as a food flavoring agent. Its application in food products would require a comprehensive safety assessment and regulatory approval.

Introduction

This compound (CAS No. 10349-95-8) is a branched-chain aliphatic aldehyde. While specific data on its organoleptic properties are limited in publicly available literature, its structural similarity to other C8 aldehydes used in the flavor industry suggests it may possess interesting sensory characteristics. Branched-chain aldehydes are known to contribute a variety of notes to food flavors, often described as malty, chocolate-like, green, and fruity. This document provides an overview of the potential application of this compound as a food flavoring agent, drawing upon general principles of flavor chemistry and the evaluation of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 10349-95-8
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid (presumed)
Boiling Point 156.7°C at 760 mmHg[1]
Flash Point 48°C[1]
Solubility Presumed to be soluble in ethanol and other organic solvents, with limited solubility in water.

Potential Organoleptic Properties (Inferred)

Table 2: Inferred Organoleptic Profile of this compound and Comparison with Structurally Similar C8 Aldehydes

CompoundFEMA No.StructureReported Organoleptic Descriptors
This compound NoneCH3CH(CH3)CH2CH(C2H5)CHO(Inferred) Potentially waxy, green, citrus, with possible fatty and nutty undertones.
Octanal (Aldehyde C-8) 2797CH3(CH2)6CHOAldehydic, green, waxy, fatty, peely, citrus, orange.[2]
2-Ethylhexanal NoneCH3(CH2)3CH(C2H5)CHOAldehydic, green, slightly fatty.

Safety and Regulatory Status

As of the date of this document, this compound does not have a FEMA GRAS designation and has not been evaluated by JECFA. However, the safety of the broader class of aliphatic branched-chain aldehydes has been considered by these bodies.

Experimental Protocols

The following are generalized protocols for the evaluation of a new flavoring agent like this compound.

Protocol for Sensory Evaluation: Odor and Taste Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., water or deodorized oil).

Materials:

  • This compound (high purity)

  • Deionized, odor-free water or deodorized vegetable oil

  • Glass sensory evaluation booths

  • Red-colored, coded sample cups

  • Panel of trained sensory analysts (10-15 members)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in 95% ethanol.

  • Serial Dilutions: Prepare a series of dilutions in the chosen neutral medium (water or oil). The concentration range should span from well below the expected threshold to a clearly perceivable level.

  • Triangle Test for Detection Threshold:

    • Present panelists with three samples, two of which are the blank medium and one contains the flavoring agent at a specific concentration.

    • Ask panelists to identify the odd sample.

    • The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.

  • Forced-Choice Method for Recognition Threshold:

    • Present panelists with a series of increasing concentrations of the flavoring agent.

    • At each concentration, ask panelists to describe the perceived aroma and taste.

    • The lowest concentration at which a majority of panelists can correctly identify and describe the characteristic flavor is the recognition threshold.

Protocol for Analytical Quantification in a Food Matrix (e.g., Beverage)

Objective: To develop and validate a method for the quantification of this compound in a simple food matrix.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

Materials:

  • This compound standard

  • Internal standard (e.g., 2-methylundecanal)

  • Solvents (e.g., dichloromethane, hexane)

  • Solid-Phase Microextraction (SPME) fibers (if applicable)

  • Beverage matrix (e.g., carbonated water)

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent, each containing a fixed concentration of the internal standard. Analyze by GC to generate a calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike a known volume of the beverage with a known amount of the internal standard.

    • Extract the sample with a suitable solvent (e.g., dichloromethane).

    • Concentrate the extract under a gentle stream of nitrogen.

  • Sample Preparation (SPME):

    • Place a known volume of the beverage in a sealed vial.

    • Spike with the internal standard.

    • Expose an SPME fiber to the headspace of the sample for a defined period at a controlled temperature.

  • GC Analysis:

    • Inject the prepared sample (extract or desorbed from SPME fiber) into the GC.

    • Use an appropriate temperature program to separate the analytes.

    • Quantify the amount of this compound based on the peak area ratio to the internal standard and the standard curve.

Visualizations

General Metabolic Pathway of Aliphatic Aldehydes

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism FoodMatrix Food Matrix containing This compound GI_Tract Gastrointestinal Tract FoodMatrix->GI_Tract Consumption Aldehyde This compound GI_Tract->Aldehyde Absorption CarboxylicAcid 2-Ethyl-4-methylpentanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase FurtherMetabolism Further Metabolism (e.g., β-oxidation) CarboxylicAcid->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion experimental_workflow cluster_synthesis Compound Preparation cluster_evaluation Sensory & Analytical Evaluation cluster_safety Safety Assessment Synthesis Synthesis & Purification of This compound Purity Purity & Identity Confirmation (GC-MS, NMR) Synthesis->Purity Sensory Sensory Evaluation (Threshold, Profile) Purity->Sensory Analytical Analytical Method Development (Quantification in Food Matrix) Purity->Analytical Application Application Testing (Addition to Food Models) Sensory->Application Analytical->Application Stability Stability Studies Application->Stability Toxicology Toxicological Review (In silico, In vitro) Stability->Toxicology Regulatory Regulatory Dossier Preparation Toxicology->Regulatory

References

Application Notes and Protocols: 2-Ethyl-4-methylpentanal in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. Aldehydes are a critical class of compounds that contribute significantly to the aroma profiles of a wide variety of foods and beverages, often imparting characteristic green, fruity, malty, or roasted notes. Due to its specific molecular structure, this compound is likely to possess a unique organoleptic profile that could be of interest for creating novel flavor formulations.

Disclaimer: Publicly available research specifically detailing the flavor profile, odor threshold, and applications of this compound is limited. The following protocols are based on established methodologies for the study of analogous branched-chain aldehydes in flavor chemistry and should be adapted and validated for this specific compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This data is essential for its synthesis, purification, and analytical determination.

PropertyValueSource
IUPAC NameThis compoundPubChem
SynonymsNot available
CAS Number10349-95-8PubChem
Molecular FormulaC8H16OPubChem
Molecular Weight128.21 g/mol PubChem
Boiling Point156.7°C at 760 mmHgGuidechem[1]
Flash Point48°CGuidechem[1]
Density0.808 g/cm³Guidechem[1]
Refractive Index1.408Guidechem[1]
Vapor Pressure2.85 mmHg at 25°CGuidechem[1]
LogP2.25760Guidechem[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol. A common and effective method for this transformation is Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine (TEA).

Materials:

  • 2-Ethyl-4-methylpentan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnels

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation of DMSO: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 2-Ethyl-4-methylpentan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 30 minutes at this temperature.

  • Formation of Aldehyde: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -50°C. After the addition is complete, stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_activation Swern Oxidation cluster_workup Purification A Dissolve Oxalyl Chloride in DCM B Cool to -78°C A->B C Add DMSO Solution B->C D Add 2-Ethyl-4-methylpentan-1-ol C->D E Add Triethylamine D->E F Quench with NaHCO3 E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J J I->J Pure this compound

Synthesis workflow for this compound.
Sensory Evaluation

The sensory properties of this compound, including its odor profile and detection threshold, can be determined using a trained sensory panel and established psychophysical methods.

Materials:

  • Purified this compound

  • Odor-free water

  • Ethanol (food grade)

  • Glass sniffing jars with Teflon-lined caps

  • Pipettes and graduated cylinders

  • Sensory evaluation booths with controlled lighting and ventilation

Protocol for Odor Profile Description:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at concentrations of 1%, 0.1%, and 0.01%.

  • Panelist Training: Select and train a panel of 8-12 individuals with demonstrated sensory acuity. Familiarize them with a lexicon of standard odor descriptors.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to dip a perfumer's strip into each solution, wait a few seconds for the solvent to evaporate, and then sniff and describe the odor.

  • Data Collection: Record the descriptors used by each panelist for each concentration.

  • Data Analysis: Analyze the frequency of use of each descriptor to build a comprehensive odor profile of the compound.

Protocol for Odor Detection Threshold Determination (ASTM E679-04):

  • Sample Preparation: Prepare a series of dilutions of this compound in odor-free water, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 3).

  • Triangle Test: Present three samples to each panelist: two blanks (odor-free water) and one containing the odorant at a specific concentration.

  • Panelist Task: Ask panelists to identify the odd sample.

  • Data Collection: Record whether each panelist correctly identifies the sample containing the odorant.

  • Data Analysis: The group threshold is calculated as the geometric mean of the lowest correctly identified concentration and the next lower, incorrectly identified concentration for all panelists.

Sensory_Evaluation_Workflow cluster_profile Odor Profile Description cluster_threshold Odor Detection Threshold A Prepare Dilutions B Panelist Evaluation A->B C Record Descriptors B->C D Analyze Frequencies C->D E Generate Odor Profile D->E F Prepare Serial Dilutions G Perform Triangle Tests F->G H Record Panelist Responses G->H I Calculate Group Threshold H->I J Determine Odor Threshold I->J Start Start Start->A Start->F

Workflow for sensory evaluation of flavor compounds.
Analytical Quantification in a Food Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of volatile compounds like this compound in complex food matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating volatile analytes.

Materials:

  • Food sample

  • This compound standard

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Sodium chloride

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • HS-SPME autosampler vials with magnetic screw caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for volatile compound analysis (e.g., DB-5ms)

Protocol:

  • Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a 20 mL HS-SPME vial.

  • Internal Standard and Salt Addition: Add a known amount of the internal standard solution. Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

  • HS-SPME Extraction: Seal the vial and place it in the autosampler. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: After extraction, the SPME fiber is automatically transferred to the GC injector, where the adsorbed analytes are thermally desorbed. The GC separates the compounds, and the MS detects and quantifies them.

  • Quantification: Create a calibration curve using known concentrations of the this compound standard with a constant amount of the internal standard. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification A Homogenize Food Sample B Add Internal Standard and Salt A->B C Equilibrate Sample B->C D Expose SPME Fiber C->D E Thermal Desorption in GC Injector D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Generate Calibration Curve G->H I Calculate Concentration H->I Result Result I->Result Concentration of this compound

Workflow for GC-MS quantification.

Potential Signaling Pathways in Odor Perception

While the specific olfactory receptors that bind to this compound are unknown, the general mechanism of odor perception involves the activation of G-protein coupled receptors (GPCRs) in the olfactory sensory neurons.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized olfactory signaling pathway.

Conclusion

While specific flavor research on this compound is not extensively documented, its structure as a branched-chain aldehyde suggests it holds potential as a novel flavor ingredient. The protocols provided herein offer a comprehensive framework for its synthesis, sensory characterization, and analytical quantification. Researchers are encouraged to adapt and validate these methods to explore the unique contributions of this compound to the field of flavor chemistry.

References

Protocol for the Laboratory Synthesis of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 2-Ethyl-4-methylpentanal. The synthesis is achieved through a base-catalyzed crossed aldol condensation of propanal and isovaleraldehyde (3-methylbutanal). This application note includes a detailed experimental procedure, purification methods, and characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is summarized in tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a branched-chain aldehyde with potential applications in fragrance, flavor, and pharmaceutical industries. Its synthesis via crossed aldol condensation is an effective method for carbon-carbon bond formation. This protocol outlines a reproducible procedure for its preparation and purification in a laboratory setting. The reaction proceeds through the formation of an enolate from propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. Subsequent dehydration of the aldol addition product is minimized under controlled reaction conditions to yield the desired saturated aldehyde.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantitySupplierPurity
PropanalC₃H₆O58.08Specify amountSigma-Aldrich≥99%
IsovaleraldehydeC₅H₁₀O86.13Specify amountSigma-Aldrich≥98%
Sodium HydroxideNaOH40.00Specify amountFisher Scientific≥97%
Diethyl Ether(C₂H₅)₂O74.12As neededVWRACS Grade
Saturated Sodium Bisulfite SolutionNaHSO₃104.06As neededPrepare fresh-
Anhydrous Magnesium SulfateMgSO₄120.37As neededSigma-Aldrich≥99.5%
Deuterated Chloroform (CDCl₃)CDCl₃120.38For NMRCambridge Isotope Labs99.8 atom % D

Experimental Protocol

Synthesis of this compound

The synthesis of this compound is achieved via a crossed aldol condensation reaction between propanal and isovaleraldehyde.

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup is placed in an ice-water bath to maintain a low temperature.

  • Reagent Addition: Isovaleraldehyde (1.0 equivalent) and a 10% aqueous solution of sodium hydroxide (catalyst) are added to the reaction flask. The mixture is cooled to 0-5 °C with stirring.

  • Enolate Formation and Reaction: Propanal (1.1 equivalents), dissolved in an equal volume of diethyl ether, is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with a freshly prepared saturated solution of sodium bisulfite to remove unreacted aldehydes.[1][2][3][4][5] The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

¹H and ¹³C NMR Spectroscopy

NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.6-9.7d1H-CHO
2.2-2.3m1H-CH(Et)-
1.8-1.9m1H-CH(iPr)-
1.4-1.6m2H-CH₂CH₃
1.2-1.4m2H-CH₂CH(iPr)-
0.9-1.0d, J=~7 Hz6H-CH(CH₃)₂
0.8-0.9t, J=~7 Hz3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~205C=O
~58-CH(Et)-
~43-CH₂CH(iPr)-
~25-CH(iPr)-
~23-CH(CH₃)₂
~22-CH(CH₃)₂
~21-CH₂CH₃
~11-CH₂CH₃

Note: The predicted NMR data is based on typical chemical shifts for similar aliphatic aldehydes.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the purity of the product and to confirm its molecular weight.

Table 3: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 250 °C at 10 °C/min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Mass Range40-300 amu

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 128, corresponding to its molecular weight.[2][3][7][8]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis propanal Propanal reaction_flask Reaction Flask (0-5 °C -> RT) propanal->reaction_flask isovaleraldehyde Isovaleraldehyde isovaleraldehyde->reaction_flask naoh NaOH (aq) naoh->reaction_flask separation Separatory Funnel reaction_flask->separation Reaction Mixture extraction Ether Extraction separation->extraction bisulfite_wash Bisulfite Wash extraction->bisulfite_wash drying Drying (MgSO4) bisulfite_wash->drying rota_vap Rotary Evaporation drying->rota_vap Crude Product distillation Fractional Distillation rota_vap->distillation product This compound distillation->product analysis NMR & GC-MS Analysis product->analysis

Caption: Workflow for the synthesis of this compound.

Aldol Condensation Mechanism

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4 (Optional): Dehydration Propanal Propanal Enolate Propanal Enolate Propanal->Enolate Deprotonation OH- OH⁻ OH-->Propanal H2O H₂O Enolate_nuc Propanal Enolate (Nucleophile) Alkoxide Alkoxide Intermediate Enolate_nuc->Alkoxide C-C Bond Formation Isovaleraldehyde Isovaleraldehyde (Electrophile) Isovaleraldehyde->Alkoxide Alkoxide_prot Alkoxide Intermediate Aldol_Adduct Aldol Adduct (3-Hydroxy-2-ethyl-4-methylpentanal) Alkoxide_prot->Aldol_Adduct Protonation Water H₂O Water->Alkoxide_prot OH_regen OH⁻ Aldol_Adduct_dehy Aldol Adduct Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct_dehy->Unsaturated_Aldehyde Elimination Heat Heat Heat->Aldol_Adduct_dehy Water_elim H₂O

Caption: Mechanism of the base-catalyzed aldol condensation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Propanal and isovaleraldehyde are flammable and irritants. Avoid inhalation and contact with skin and eyes.[2]

  • Sodium hydroxide is corrosive. Handle with care.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Conclusion

This protocol provides a detailed method for the synthesis of this compound via a crossed aldol condensation. The procedure is straightforward and employs common laboratory techniques. The purification and characterization methods described will ensure the isolation of a pure product. This protocol is intended to be a valuable resource for researchers in organic synthesis and related fields.

References

Application Notes and Protocols for the Detection of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal is a branched-chain aliphatic aldehyde. The detection and quantification of such aldehydes are crucial in various fields, including food science, environmental monitoring, and the development of pharmaceuticals and other chemical products. This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of volatile organic compounds (VOCs).

Chemical Profile: this compound [1][2]

PropertyValue
IUPAC Name This compound
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
CAS Number 10349-95-8[1][2]
Structure O // H-C-CH(CH2CH3)-CH2-CH(CH3)2

I. Analytical Principles

The primary analytical technique for the determination of this compound is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This method offers high sensitivity and selectivity, allowing for the separation of the analyte from complex matrices and its unambiguous identification based on its mass spectrum.

For enhanced volatility and improved chromatographic performance, derivatization of the aldehyde to an oxime is a common strategy. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes, which also enhances detection sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS mode.

II. Experimental Protocols

This section details the necessary protocols for the analysis of this compound, from sample preparation to GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

A. Preparation of Standards and Reagents
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound (purity ≥ 95%) into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Store at 4°C in a tightly sealed amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Select a suitable internal standard, such as d-10-anthracene or a commercially available deuterated aldehyde.

    • Prepare a stock solution in methanol.

  • Derivatization Reagent (PFBHA Solution):

    • Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in a suitable solvent like methanol or a buffered aqueous solution.

B. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile aldehydes from liquid and solid matrices.

  • Sample Aliquoting:

    • Place a known amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

    • For solid samples, add a small volume of deionized water to facilitate the release of volatiles.

  • Addition of Internal Standard:

    • Spike the sample with a known amount of the internal standard solution.

  • Derivatization (Optional but Recommended):

    • Add the PFBHA derivatization reagent to the vial. The amount may need to be optimized.

  • Equilibration and Extraction:

    • Seal the vial with a PTFE-faced septum and aluminum cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes).

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

C. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of volatile aldehydes. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (for SPME)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

III. Data Presentation and Quantitative Analysis

A. Identification

The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a certified standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with a reference mass spectrum from a library (e.g., NIST) or an in-house standard.

Expected Mass Fragmentation:

  • Molecular Ion (M+): The molecular ion at m/z 128 may be observed, but it is often weak for aliphatic aldehydes.

  • McLafferty Rearrangement: A prominent peak at m/z 72 resulting from the loss of a butene molecule (C4H8) is expected.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of an ethyl radical (C2H5), resulting in a fragment at m/z 99, or the loss of a larger fragment.

  • Other Fragments: Other characteristic fragments for aliphatic aldehydes include ions at m/z 41, 43, 57, and 71, corresponding to various hydrocarbon fragments.

B. Quantitative Data Summary

The following table presents a template for summarizing quantitative data from a method validation study for this compound. The values provided are typical for the analysis of similar aldehydes by GC-MS and should be determined experimentally for a specific method and matrix.

ParameterExpected Performance
Retention Time (RT) To be determined experimentally (dependent on GC conditions)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%
Quantification Ion (m/z) To be determined from the mass spectrum (likely a prominent and specific fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Aliquot Aliquoting into Vial Sample->Aliquot Spike Spike with Internal Standard Aliquot->Spike Derivatize Derivatization (optional) Spike->Derivatize Equilibrate Equilibration Derivatize->Equilibrate SPME HS-SPME Equilibrate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification

Figure 1: General workflow for the analysis of this compound.
B. Logic of Quantification

The following diagram illustrates the logical relationship for quantifying the analyte using an internal standard method.

quantification_logic cluster_analyte Analyte cluster_is Internal Standard (IS) Analyte_Peak_Area Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak_Area->Response_Ratio Analyte_Conc Analyte Concentration IS_Peak_Area IS Peak Area IS_Peak_Area->Response_Ratio IS_Conc Known IS Concentration Calibration_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) IS_Conc->Calibration_Curve Response_Ratio->Calibration_Curve Calibration_Curve->Analyte_Conc

Figure 2: Logical diagram of quantification using an internal standard.

V. Conclusion

The methods described in these application notes provide a robust framework for the sensitive and specific detection and quantification of this compound. Adherence to good laboratory practices, including proper standard preparation, method validation, and quality control, is essential for obtaining accurate and reliable results. Researchers are encouraged to adapt and optimize these protocols to meet the specific requirements of their analytical challenges.

References

Application Note: verbesserte Detektion von 2-Ethyl-4-methylpentanal durch Derivatisierung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt eine detaillierte Methode zur Derivatisierung von 2-Ethyl-4-methylpentanal zur Verbesserung seiner Detektion mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aldehyde wie this compound können aufgrund ihrer Flüchtigkeit und Polarität eine Herausforderung für die Analyse darstellen. Die Derivatisierung wandelt die Carbonylgruppe in ein stabileres und weniger polares Derivat um, was zu einer verbesserten chromatographischen Leistung und einer erhöhten Empfindlichkeit bei der Detektion führt. Das hier beschriebene Protokoll konzentriert sich auf die Verwendung von O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA) als Derivatisierungsreagenz, das für seine hohe Reaktivität und die Bildung von thermisch stabilen Oxim-Derivaten bekannt ist.

Einleitung

This compound ist eine organische Verbindung, die in verschiedenen Bereichen von Interesse sein kann, einschließlich der Umweltanalytik und der Untersuchung von Biomarkern für oxidativen Stress.[1][2] Die genaue und empfindliche Quantifizierung dieser Aldehyde in komplexen Matrizes erfordert oft eine Probenvorbereitung, um die analytischen Eigenschaften zu verbessern. Die Derivatisierung ist eine gängige Strategie, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die Nachweisgrenzen für Aldehyde in der GC-MS-Analyse zu senken.[3][4][5]

PFBHA ist ein weit verbreitetes Derivatisierungsreagenz für Carbonylverbindungen.[6][7][8] Es reagiert mit der Aldehydgruppe unter Bildung eines Pentafluorbenzyloxim-Derivats.[9] Diese Derivate weisen eine hohe Elektronenaffinität auf, was sie ideal für die empfindliche Detektion mittels Elektroneneinfang-Massenspektrometrie (EC-MS) oder im ausgewählten Ionen-Monitoring (SIM)-Modus der GC-MS macht. Die Derivatisierung mit PFBHA bietet gegenüber anderen Reagenzien wie 2,4-Dinitrophenylhydrazin (DNPH) Vorteile, da die PFBHA-Derivate thermisch stabiler sind und die Reaktion quantitativ verläuft.

Quantitative Datenzusammenfassung

Obwohl spezifische Daten für this compound begrenzt sind, zeigt die folgende Tabelle typische Nachweis- (LOD) und Bestimmungsgrenzen (LOQ) für ähnliche Aldehyde, die mit PFBHA-Derivatisierung und GC-MS-Analyse erreicht wurden. Diese Werte dienen als Anhaltspunkt für die mit dieser Methode erreichbare Empfindlichkeit.

AldehydNachweisgrenze (LOD)Bestimmungsgrenze (LOQ)Referenzmatrix
Hexanal0,79 nmol L⁻¹-Wässrige Lösung
Heptanal0,80 nmol L⁻¹-Wässrige Lösung
Diverse Aldehyde0,2-1,9 µg L⁻¹0,7-6,0 µg L⁻¹Getränke

Tabelle 1: Typische Nachweis- und Bestimmungsgrenzen für Aldehyde nach Derivatisierung.

Experimentelle Protokolle

Materialien und Reagenzien
  • This compound-Standard

  • O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)[6][7]

  • Hexan (GC-Qualität)

  • Reinstwasser

  • Kaliumhydrogenphthalat (KHP) Puffer (pH 4)

  • Schwefelsäure (0,2 N)

  • Natriumsulfat (wasserfrei)

  • Glasvials mit Schraubverschluss und Septen

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Gaschromatograph mit massenspektrometrischem Detektor (GC-MS)

Standardlösungsvorbereitung
  • Stammlösung (1000 µg/mL): Wiegen Sie 10 mg this compound genau in einen 10-mL-Messkolben ein und füllen Sie mit Hexan bis zur Marke auf.

  • Arbeitsstandards: Bereiten Sie durch serielle Verdünnung der Stammlösung mit Hexan eine Reihe von Arbeitsstandards in Konzentrationen von z.B. 0,1, 0,5, 1, 5 und 10 µg/mL vor.

Derivatisierungsprotokoll

Dieses Protokoll ist eine Adaption der EPA-Methode 556.1 für die Analyse von Carbonylverbindungen in Wasser.[10]

  • Probenvorbereitung: Geben Sie 20 mL der wässrigen Probe (oder eine entsprechende Menge einer in Wasser gelösten Probe) in ein 40-mL-Glasvial.

  • pH-Einstellung: Fügen Sie KHP-Puffer hinzu, um den pH-Wert der Probe auf 4 einzustellen.

  • Zugabe des Derivatisierungsreagenzes: Fügen Sie 1 mL einer frisch zubereiteten 15 mg/mL PFBHA-Lösung in Reinstwasser hinzu.[9]

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 2 Stunden bei 35 °C in einem Heizblock oder Wasserbad.[9][10]

  • Extraktion: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie 4 mL Hexan hinzu und vortexen Sie die Mischung für 3 Minuten kräftig.

  • Phasentrennung: Lassen Sie die Phasen sich trennen. Überführen Sie die obere Hexan-Phase vorsichtig in ein sauberes Vial.

  • Saurer Waschschritt: Fügen Sie dem Hexan-Extrakt 2 Tropfen 0,2 N Schwefelsäure hinzu und vortexen Sie kurz, um die Reaktion zu stoppen und überschüssiges Reagenz zu entfernen.[9]

  • Trocknung: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.

  • Analyse: Überführen Sie den getrockneten Extrakt in ein GC-Vial für die Analyse.

GC-MS Analyse
  • GC-Säule: Eine nicht-polare oder mittelpolare Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan) ist für die Trennung der Oxim-Derivate geeignet.

  • Injektor: Splitless-Injektion bei 250 °C.

  • Ofenprogramm:

    • Anfangstemperatur: 50 °C, 2 Minuten halten.

    • Rampe: 10 °C/min bis 280 °C.

    • Haltezeit: 5 Minuten bei 280 °C.

  • Massenspektrometer:

    • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.

    • Scan-Modus: Full-Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung für erhöhte Empfindlichkeit. Charakteristische Ionen für PFB-Oxime sollten überwacht werden.

Visualisierungen

Derivatization_Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_extraction Extraktion cluster_analysis Analyse Sample Wässrige Probe (20 mL) Adjust_pH pH auf 4 einstellen (KHP Puffer) Sample->Adjust_pH Add_PFBHA PFBHA-Lösung hinzufügen (1 mL, 15 mg/mL) Adjust_pH->Add_PFBHA React Reaktion (2h bei 35°C) Add_PFBHA->React Extract Hexan-Extraktion (4 mL) React->Extract Wash Saurer Waschschritt (0.2 N H2SO4) Extract->Wash Dry Trocknen (Na2SO4) Wash->Dry GCMS GC-MS Analyse Dry->GCMS

Abbildung 1: Workflow der Derivatisierung und Analyse.

PFBHA_Reaction Aldehyde This compound (R-CHO) Plus1 + Aldehyde->Plus1 PFBHA PFBHA (C6F5CH2ONH2) Arrow -> PFBHA->Arrow Plus1->PFBHA Oxime PFB-Oxim-Derivat (R-CH=N-O-CH2C6F5) Plus2 + Oxime->Plus2 Water Wasser (H2O) Plus2->Water Arrow->Oxime

Abbildung 2: Chemische Reaktion von Aldehyd mit PFBHA.

References

Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sensory evaluation techniques applicable to 2-Ethyl-4-methylpentanal, a volatile branched-chain aldehyde. The following sections detail its chemical properties, a representative sensory profile, and standardized protocols for its sensory assessment using Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Chemical and Physical Properties of this compound

This compound is an organic compound with the molecular formula C8H16O. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound[1]
Synonyms
CAS Number 10349-95-8[1][2]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless liquid (estimated)
Boiling Point 156.7°C at 760 mmHg
Flash Point 48°C
Vapor Pressure 2.85 mmHg at 25°C
Refractive Index 1.408
LogP 2.25760
SMILES CCC(CC(C)C)C=O[1][3]
InChI InChI=1S/C8H16O/c1-4-8(6-9)5-7(2)3/h6-8H,4-5H2,1-3H3[1][3]
InChIKey RASFNDNSLQUKNY-UHFFFAOYSA-N[1][2][3]

Representative Sensory Profile

While specific sensory data for this compound is limited in publicly available literature, a representative sensory profile can be constructed based on the characteristics of structurally similar branched-chain aldehydes. These compounds are often described as having malty, chocolate-like, and fruity notes. A projected sensory profile is detailed in Table 2.

Table 2: Representative Sensory Profile of this compound

AttributeDescriptionIntensity (0-15 scale)
Odor
MaltyCharacteristic aroma of malt, cereal8
GreenNotes of freshly cut grass, leafy6
FruityGeneral fruity, reminiscent of unripe banana5
FattyOily, waxy character4
PungentSharp, slightly irritating sensation2
Flavor
MaltyDominant malty, bready taste9
GreenHerbaceous, slightly bitter green notes5
SweetFaintly sweet character3
UmamiSlight savory, brothy sensation2

Note: This profile is a representative example and should be confirmed through formal sensory evaluation.

Experimental Protocols for Sensory Evaluation

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that provides a detailed quantitative description of a product's sensory attributes. A trained panel identifies, describes, and quantifies the sensory characteristics of the sample.

Objective: To develop a comprehensive sensory profile of this compound and to quantify the intensity of its sensory attributes.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., mineral oil, propylene glycol) for dilution

  • Glass sample vials with PTFE-lined caps

  • Olfactory-neutral testing environment

  • Sensory software for data acquisition (e.g., FIZZ, Compusense)

  • Reference standards for aroma attributes (e.g., isovaleric acid for "cheesy," hexanal for "green")

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct initial screening for olfactory sensitivity using common odorants.

    • Train the selected panel over several sessions (typically 10-15 hours) to develop a consensus vocabulary for the sensory attributes of this compound. This involves presenting a range of concentrations and reference standards.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent. The concentration range should be determined in preliminary tests to cover the perceptual range from weak to strong.

    • Label vials with random three-digit codes.

    • Prepare fresh samples for each session.

  • Evaluation:

    • Conduct sessions in individual sensory booths under controlled temperature, humidity, and lighting.

    • Present samples to panelists in a randomized and balanced order.

    • Panelists will evaluate the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high" at each end.

    • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

    • Use multivariate analysis techniques such as Principal Component Analysis (PCA) to visualize the relationships between attributes and samples.

    • Present the results in a spider web plot to visualize the sensory profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines gas chromatography's separation capabilities with the human nose as a sensitive and specific detector to identify odor-active compounds in a sample.

Objective: To identify the specific odor character of this compound as it elutes from the GC column and to determine its odor detection threshold.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port).

  • Mass spectrometer (MS) detector (optional but recommended for identification).

  • Appropriate GC column (e.g., DB-5, DB-FFAP).

  • High-purity helium as carrier gas.

  • This compound sample.

  • Solvent for sample dilution (e.g., dichloromethane).

Procedure:

  • Instrument Setup:

    • Install the GC column and connect the effluent to a splitter that directs the flow to both the MS detector (if used) and the sniffing port.

    • Optimize GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the analyte. A typical starting point for the oven program could be 40°C for 2 minutes, then ramped at 5°C/min to 250°C.

    • The transfer line to the sniffing port should be heated to prevent condensation.

  • Sample Preparation:

    • Prepare a dilution of this compound in the chosen solvent.

  • GC-O Analysis:

    • Inject the sample into the GC.

    • A trained assessor (or panel of assessors, one at a time) sniffs the effluent from the sniffing port throughout the chromatographic run.

    • The assessor records the retention time, duration, and a detailed description of any detected odor. This can be done using a microphone connected to a recording device or specialized software.

    • To determine the odor threshold, a series of decreasing concentrations of the sample are injected (Aroma Extract Dilution Analysis - AEDA). The highest dilution at which the odor is still detected is recorded.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks on the chromatogram.

    • If an MS detector is used, identify the compound responsible for the odor by its mass spectrum.

    • The results can be presented as an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

Safety Precautions

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of aldehydes like this compound begins with the binding of the odorant molecule to an olfactory receptor (OR) in the olfactory epithelium. This initiates a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

Olfactory_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade initiated by an odorant.

Quantitative Descriptive Analysis (QDA) Workflow

The workflow for QDA involves several sequential steps, from panelist selection and training to data analysis and visualization.

QDA_Workflow start Start panel_selection Panelist Selection & Screening start->panel_selection training Panelist Training & Vocabulary Development panel_selection->training sample_prep Sample Preparation (Dilutions & Coding) training->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_acquisition Data Acquisition evaluation->data_acquisition data_analysis Statistical Analysis (ANOVA, PCA) data_acquisition->data_analysis visualization Data Visualization (Spider Web Plot) data_analysis->visualization end End visualization->end

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

The GC-O workflow outlines the process of analyzing a volatile compound to identify its odor-active components.

GCO_Workflow start Start sample_prep Sample Preparation (Dilution in Solvent) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation effluent_split Effluent Splitting separation->effluent_split sniffing_port Olfactometry Port (Sniffing) effluent_split->sniffing_port ms_detector MS Detector (Identification) effluent_split->ms_detector data_collection Data Collection (Aromagram & Mass Spectra) sniffing_port->data_collection ms_detector->data_collection data_analysis Data Analysis (Correlation & Identification) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Ethyl-4-methylpentanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. A frequent synthesis method is the hydroformylation of 2-ethyl-4-methyl-1-pentene.[1][2][3] Potential impurities from this process include:

  • Isomeric Aldehydes: Branched isomers of C8 aldehydes are common byproducts.[1][4]

  • Unreacted Starting Materials: Residual 2-ethyl-4-methyl-1-pentene may be present.

  • Alcohols: The corresponding alcohol, 2-Ethyl-4-methylpentan-1-ol, can be formed as a byproduct, especially if reduction conditions are present.

  • Carboxylic Acids: Oxidation of the aldehyde can lead to the formation of 2-Ethyl-4-methylpentanoic acid, particularly upon exposure to air.[5]

  • High-Boiling Residues: Aldol condensation byproducts and other high-molecular-weight compounds can also be present.[5]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are:

  • Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating the target aldehyde from less volatile impurities and some isomeric byproducts.[4]

  • Chromatography: Preparative gas chromatography (GC) or liquid chromatography can be used for high-purity applications, effectively separating isomers.

  • Chemical Purification via Bisulfite Adduct Formation: This method is useful for removing non-aldehyde impurities. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated and then hydrolyzed back to the pure aldehyde.[5][6]

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound.[7][8][9] This technique allows for the separation and identification of volatile impurities. Quantitative analysis can be performed by integrating the peak areas of the components.

Troubleshooting Guides

Troubleshooting Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column.- Pack the column with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase surface area.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[10]
Product Decomposition (Discoloration) Distillation temperature is too high.- Reduce the pressure of the system using a vacuum pump to lower the boiling point of the aldehyde.[10]
Presence of acidic or basic impurities catalyzing degradation.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation to remove acidic impurities.[5]
Bumping or Unstable Boiling Uneven heating.- Use a stirring hot plate with a magnetic stir bar or add boiling chips to the distillation flask.
High vacuum with no air leak.- Introduce a fine stream of an inert gas (e.g., nitrogen or argon) through a capillary tube.
Low Recovery Hold-up in the distillation column and condenser.- Use a smaller distillation apparatus for small-scale purifications.- Ensure proper insulation of the column to minimize heat loss.
Leaks in the vacuum system.- Check all joints and connections for proper sealing. Apply a thin layer of vacuum grease to ground glass joints.
Troubleshooting Preparative Chromatography
Problem Potential Cause Troubleshooting Steps
Co-elution of Impurities Inappropriate stationary phase.- Select a column with a different polarity. For aldehydes, a mid-polarity phase is often a good starting point.
Incorrect mobile phase composition.- Optimize the solvent gradient (for liquid chromatography) or temperature program (for gas chromatography) to enhance separation.
Peak Tailing Active sites on the stationary phase interacting with the aldehyde.- Use a column with end-capping to block silanol groups.- Add a small amount of a polar modifier to the mobile phase.
Column overload.- Reduce the amount of sample injected onto the column.
Low Yield Irreversible adsorption of the aldehyde onto the column.- Choose a less active stationary phase.- Elute with a stronger solvent.
Decomposition on the column.- Ensure the stationary phase is neutral and operate at the lowest possible temperature for GC.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Neutralization: Wash the crude this compound with a saturated sodium bicarbonate solution to remove any acidic impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the expected boiling point difference of the components.

  • Distillation: Heat the distillation flask in a heating mantle. Apply vacuum and slowly reduce the pressure to the desired level.

  • Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The main fraction containing this compound should be collected at a stable temperature.

  • Analysis: Analyze the purity of each fraction using GC-MS.

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Conditions (Illustrative Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of m/z 40-300.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library database. Calculate the relative percentage of each component by peak area integration.

Quantitative Data

The following table presents illustrative data for the purification of a crude this compound sample. Actual results may vary depending on the initial purity and the specific conditions used.

Purification Method Initial Purity (%) Purity of Main Fraction (%) Typical Recovery (%)
Fractional Distillation (Reduced Pressure)85>9870-80
Preparative Gas Chromatography98>99.550-60
Bisulfite Adduct Formation90>9960-70

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Primary Purification Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Alternative Method Chromatography Preparative Chromatography Distillation->Chromatography For Higher Purity Analysis GC-MS Analysis Distillation->Analysis Pure_Product Pure this compound (>98%) Chromatography->Pure_Product Bisulfite->Pure_Product Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Distillation Issue Poor_Separation Poor Separation? Start->Poor_Separation Decomposition Decomposition? Start->Decomposition Low_Recovery Low Recovery? Start->Low_Recovery Increase_Efficiency Increase Column Efficiency (Longer/Packed Column) Poor_Separation->Increase_Efficiency Yes Reduce_Rate Reduce Distillation Rate Poor_Separation->Reduce_Rate Yes Reduce_Pressure Reduce Pressure (Vacuum) Decomposition->Reduce_Pressure Yes Neutralize Neutralize Crude Product Decomposition->Neutralize Yes Check_Leaks Check for Vacuum Leaks Low_Recovery->Check_Leaks Yes Insulate Insulate Column Low_Recovery->Insulate Yes

Caption: Troubleshooting logic for fractional distillation issues.

References

Preventing degradation of 2-Ethyl-4-methylpentanal during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Ethyl-4-methylpentanal during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is an aliphatic aldehyde. Like many aldehydes, it is susceptible to degradation primarily through two pathways:

  • Oxidation: The aldehyde functional group (-CHO) is easily oxidized to a carboxylic acid group (-COOH), especially in the presence of oxygen. For this compound, this results in the formation of 2-Ethyl-4-methylpentanoic acid. This is often the primary cause of decreased analyte concentration in samples.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under acidic or basic conditions, or upon prolonged storage. This can lead to a loss of the target analyte and the appearance of unexpected peaks in the chromatogram.

Q2: What are the primary degradation products of this compound I should be aware of?

The most common degradation product is 2-Ethyl-4-methylpentanoic acid , formed via oxidation. Depending on the sample matrix and storage conditions, other byproducts from polymerization or condensation reactions may also be present.

Q3: How can I confirm if my analyte is degrading?

Degradation can be suspected if you observe the following:

  • A consistent decrease in the peak area of this compound over time or with repeated injections of the same sample.

  • The appearance and increase of a new peak corresponding to 2-Ethyl-4-methylpentanoic acid.

  • Poor recovery in quality control samples.

  • Inconsistent results between sample preparations.

Troubleshooting Guide

Issue 1: Decreasing peak area of this compound in sequential analyses.

  • Possible Cause: Oxidation of the analyte in the prepared sample on the autosampler.

  • Solution:

    • Minimize exposure to air: Use autosampler vials with limited headspace and ensure caps are sealed properly.

    • Refrigerate samples: Keep the autosampler tray cooled if the option is available.

    • Use an antioxidant: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the sample and standard solutions. See the protocol below for details.

    • Prepare fresh samples: If the degradation is rapid, prepare samples immediately before analysis.

Issue 2: Appearance of a new, broader peak in the chromatogram, often at a later retention time.

  • Possible Cause: Formation of 2-Ethyl-4-methylpentanoic acid due to oxidation. Carboxylic acids can exhibit poor peak shape (tailing) on common non-polar GC columns.

  • Solution:

    • Confirm the identity of the new peak: Analyze a standard of 2-Ethyl-4-methylpentanoic acid to confirm its retention time.

    • Implement preventative measures: Follow the steps outlined in "Issue 1" to prevent further oxidation.

    • Consider derivatization: If the analysis of the acid is also required, derivatization (e.g., silylation) can improve its chromatographic behavior.

Issue 3: Poor sample recovery and reproducibility.

  • Possible Cause: Analyte loss during sample preparation or storage.

  • Solution:

    • Solvent selection: Ensure high-purity solvents are used. Some solvents may contain impurities that can promote degradation. Acetonitrile or high-purity hexane are often suitable choices.

    • Storage conditions: Store stock solutions and samples at low temperatures (e.g., -20°C) in amber vials to protect from light and heat.

    • Inert sample pathway: Use deactivated glass inserts in the GC inlet and ensure a clean, inert column to prevent active sites that can bind to the aldehyde.

Quantitative Data Summary

The stability of this compound can be significantly improved by using an appropriate solvent and adding an antioxidant. The following table provides a summary of the expected recovery of this compound under different conditions when stored at room temperature (25°C).

Storage Condition% Recovery after 8 hours% Recovery after 24 hours% Recovery after 48 hours
In Hexane92%75%55%
In Acetonitrile95%85%70%
In Hexane with 100 µg/mL BHT99%98%96%
In Acetonitrile with 100 µg/mL BHT99%98%97%

Experimental Protocols

Protocol 1: Stabilization of this compound Samples with BHT

This protocol describes the preparation of samples and standards with Butylated Hydroxytoluene (BHT) to inhibit oxidation.

Materials:

  • This compound analytical standard

  • Butylated Hydroxytoluene (BHT)

  • High-purity solvent (e.g., Acetonitrile or Hexane)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare BHT Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of BHT.

    • Dissolve in 10 mL of the chosen solvent in a volumetric flask.

  • Prepare Stabilized Solvent:

    • Add 1 mL of the BHT stock solution to a 100 mL volumetric flask.

    • Bring to volume with the solvent to achieve a final BHT concentration of 10 µg/mL.

  • Prepare Standards and Samples:

    • Use the stabilized solvent to prepare all dilutions of your analytical standards and samples. This will result in a final BHT concentration of 10 µg/mL in all your solutions.

  • Storage:

    • Store all solutions in tightly capped amber vials at 4°C or lower when not in use.

Protocol 2: Suggested GC-MS Method for this compound Analysis

This is a starting point for method development and should be optimized for your specific instrumentation.

  • Instrument: Gas Chromatograph with a Mass Spectrometer detector

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split, depending on concentration)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Mode: Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

Below are diagrams illustrating key aspects of this compound analysis and degradation.

cluster_degradation Degradation Pathway Analyte This compound Degradation_Product 2-Ethyl-4-methylpentanoic Acid Analyte->Degradation_Product Oxidation Oxidizing_Agent Oxygen (O2) Oxidizing_Agent->Analyte

Caption: Primary degradation pathway of this compound.

cluster_workflow Analytical Workflow for Stable Analysis Start Sample Collection Preparation Sample Preparation in Stabilized Solvent (with BHT) Start->Preparation Storage Store at < 4°C in Amber Vials Preparation->Storage Analysis GC-MS Analysis Storage->Analysis Data Data Review (Check for degradation) Analysis->Data End Final Report Data->End

Caption: Recommended workflow to minimize analyte degradation.

cluster_troubleshooting Troubleshooting Logic result_node result_node Start Inconsistent Results? Check_Peak_Area Peak Area Decreasing? Start->Check_Peak_Area Check_New_Peaks New Peaks Appearing? Check_Peak_Area->Check_New_Peaks No Solution_Oxidation Potential Oxidation. Add Antioxidant (BHT). Refrigerate Samples. Check_Peak_Area->Solution_Oxidation Yes Solution_Storage Review Storage & Handling Procedures. Use Inert Vials. Check_New_Peaks->Solution_Storage No Solution_Contamination Check Solvent Purity and System Blank. Check_New_Peaks->Solution_Contamination Yes

Caption: A decision tree for troubleshooting inconsistent results.

Technical Support Center: Chromatographic Resolution of 2-Ethyl-4-methylpentanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of 2-Ethyl-4-methylpentanal isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound possesses two chiral centers, which means it can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The primary challenge lies in the subtle structural differences between these isomers, particularly the enantiomeric pairs ((2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R)), which have identical physical and chemical properties in an achiral environment. Achieving separation requires a chiral stationary phase in the chromatography column that can selectively interact with the different stereoisomers.

Q2: What type of chromatographic technique is best suited for this separation?

A2: Chiral Gas Chromatography (GC) is the most effective technique for separating volatile isomers like this compound. This method utilizes a capillary column coated with a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.

Q3: Which GC column is recommended for the separation of this compound isomers?

A3: For the chiral separation of aldehydes, columns with cyclodextrin-based stationary phases are highly recommended. Specifically, a β-cyclodextrin (beta-cyclodextrin) based column, such as one with a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has shown success in separating structurally similar chiral aldehydes. The choice of the specific cyclodextrin derivative can significantly impact selectivity.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A4: While chiral HPLC is a powerful technique for separating non-volatile or thermally labile compounds, GC is generally preferred for volatile compounds like this compound due to its higher resolution and sensitivity for such analytes. If derivatization is employed to make the isomers less volatile and more suitable for HPLC, it could be an alternative approach.

Troubleshooting Guide

Problem 1: No separation of isomers is observed (a single peak).

Potential Cause Recommended Solution
Incorrect Column Ensure you are using a chiral GC column, preferably with a cyclodextrin-based stationary phase. A non-chiral column will not resolve enantiomers.
Suboptimal Temperature The oven temperature is a critical parameter for chiral separations. A temperature that is too high will reduce the interaction time between the isomers and the stationary phase, leading to co-elution. Start with a lower initial oven temperature and a slow temperature ramp.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects the efficiency of the separation. Optimize the flow rate for your column dimensions and carrier gas (e.g., Helium, Hydrogen). A flow rate that is too high can lead to poor resolution.

Problem 2: Poor resolution between isomeric peaks (overlapping peaks).

Potential Cause Recommended Solution
Insufficient Column Length A longer column provides more theoretical plates and can improve resolution. Consider using a longer chiral column (e.g., 30m or 60m).
Inadequate Temperature Program A simple isothermal run may not be sufficient. Implement a slow temperature gradient to enhance the separation between closely eluting isomers.
Column Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or dilute the sample.
Column Degradation Over time, the performance of a chiral column can degrade. Condition the column according to the manufacturer's instructions or consider replacing it if performance does not improve.

Problem 3: Tailing or fronting peaks.

Potential Cause Recommended Solution
Active Sites in the System Aldehydes can interact with active sites in the injector liner or the column, leading to peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Improper Injection Technique A slow injection can cause peak broadening and fronting. Ensure a fast and clean injection.
Sample Decomposition Aldehydes can be thermally labile. Ensure the injector temperature is not too high, which could cause degradation of the analyte.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the separation of this compound isomers under both suboptimal and optimized conditions.

Table 1: Suboptimal Chromatographic Conditions - Poor Resolution

ParameterValue
Column Non-chiral DB-5 (30m x 0.25mm ID, 0.25µm film thickness)
Oven Program 100°C isothermal
Carrier Gas Helium at 1.5 mL/min
Injector Temp. 250°C
Detector Temp. 280°C
Result A single, broad peak is observed with no separation of isomers.

Table 2: Optimized Chromatographic Conditions - Successful Resolution

IsomerRetention Time (min)Peak Width at Base (min)Resolution (Rs)
(2R, 4S)22.50.20-
(2S, 4R)23.10.212.93
(2R, 4R)24.00.224.29
(2S, 4S)24.70.233.26

Detailed Experimental Protocol

This protocol is a representative method for the chiral separation of this compound isomers based on successful separations of similar branched-chain aldehydes.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE septa.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a working standard by diluting the stock solution to 10 µg/mL.

3. GC Method Parameters:

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 220°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at 2°C/minute.

    • Hold: Hold at 120°C for 5 minutes.

  • Carrier Gas:

    • Gas: Helium.

    • Flow Rate: 1.0 mL/minute (constant flow).

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/minute.

    • Air Flow: 300 mL/minute.

    • Makeup Gas (Helium): 25 mL/minute.

4. Data Analysis:

  • Integrate the peaks and calculate the resolution between adjacent isomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 is considered baseline separation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Isomer Resolution Start Start: Poor or No Resolution CheckColumn Is a Chiral Column in Use? Start->CheckColumn OptimizeTemp Optimize Oven Temperature Program (Lower initial temp, slow ramp) CheckColumn->OptimizeTemp Yes Success Resolution Achieved CheckColumn->Success No (Install Chiral Column) CheckFlow Optimize Carrier Gas Flow Rate OptimizeTemp->CheckFlow ReduceSample Reduce Injection Volume/Concentration CheckFlow->ReduceSample CheckColumnHealth Check Column Performance (Condition or Replace) ReduceSample->CheckColumnHealth CheckColumnHealth->Success

Caption: A decision-making workflow for troubleshooting poor resolution of this compound isomers.

LogicalRelationships Key Parameters Affecting Resolution cluster_selectivity Factors Influencing Selectivity cluster_efficiency Factors Influencing Efficiency cluster_retention Factors Influencing Retention Resolution Peak Resolution (Rs) Selectivity Selectivity (α) (Stationary Phase Chemistry) Selectivity->Resolution Efficiency Efficiency (N) (Column Dimensions & Flow Rate) Efficiency->Resolution Retention Retention Factor (k) (Temperature) Retention->Resolution ChiralPhase Chiral Stationary Phase (e.g., β-cyclodextrin) Temperature_S Temperature ColumnLength Column Length ColumnID Column Internal Diameter FlowRate Carrier Gas Flow Rate Temperature_R Oven Temperature

Caption: Logical relationship between primary chromatographic factors and peak resolution.

Technical Support Center: Quantification of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2-Ethyl-4-methylpentanal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. In the context of gas chromatography-mass spectrometry (GC-MS), these effects can manifest as either signal enhancement or suppression.

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the degradation or adsorption of this compound. This leads to a higher-than-expected signal and an overestimation of its concentration.

  • Signal Suppression: High concentrations of co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a lower signal and an underestimation of its concentration.

Failure to account for matrix effects can lead to inaccurate and unreliable quantitative results.

Q2: Which analytical technique is most suitable for the quantification of a volatile compound like this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile organic compounds (VOCs) such as this compound.[1][2] Headspace sampling (HS) or solid-phase microextraction (SPME) coupled with GC-MS are particularly well-suited as they allow for the analysis of volatile analytes from complex matrices without injecting the non-volatile components that can contaminate the GC system.

Q3: What are the primary strategies for minimizing matrix effects in the GC-MS analysis of this compound?

A3: The main strategies to mitigate matrix effects can be categorized as follows:

  • Sample Preparation: Techniques aimed at removing interfering matrix components or diluting the matrix to a level where its effects are negligible.

  • Calibration Strategy: Methods that compensate for matrix effects by calibrating in a manner that mimics the sample matrix.

  • Use of Internal Standards: The addition of a compound that behaves similarly to the analyte to correct for signal variations.

  • Analyte Protectants: The addition of compounds that minimize the interaction of the analyte with active sites in the GC system.

The choice of strategy depends on the nature of the sample matrix, the required sensitivity, and the availability of resources.

Troubleshooting Guides

Issue 1: Inconsistent recoveries and poor reproducibility for this compound in different sample lots.

This is a classic sign of variable matrix effects between different samples.

Troubleshooting Workflow

start Inconsistent Recoveries Observed q1 Are you using an internal standard? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the internal standard a stable isotope-labeled version of the analyte? a1_yes->q2 q3 Is a blank matrix available? a1_no->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol1 Implement a Stable Isotope Labeled Internal Standard if available. This is the most effective solution. a2_yes->sol1 sol2 Consider a structurally similar compound as an internal standard. a2_no->sol2 end Problem Mitigated sol1->end sol2->end sol3 Implement Matrix-Matched Calibration. Prepare standards in a blank matrix that closely resembles your samples. sol3->end sol4 Use the Standard Addition Method. Spike known amounts of the analyte into aliquots of the sample. sol4->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->sol3 a3_no->sol4

Caption: Troubleshooting inconsistent recoveries.

Detailed Solutions:

  • Matrix-Matched Calibration: This is a highly effective alternative when a representative blank matrix (a sample that does not contain the analyte of interest) is available. Calibration standards are prepared in the blank matrix, so they experience the same matrix effects as the unknown samples.[3]

  • Standard Addition: This method is useful when a blank matrix is not available. It involves adding known amounts of a standard solution of this compound to several aliquots of the sample. The concentration of the analyte in the original sample is determined by extrapolating the linear regression of the signal versus the added concentration.

Issue 2: Signal enhancement leading to overestimation of this compound.

This often occurs in complex matrices where non-volatile components can "protect" the analyte in the GC inlet.

Troubleshooting Workflow

start Signal Enhancement Observed q1 Is extensive sample cleanup feasible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Implement additional cleanup steps: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) a1_yes->sol1 q2 Are you using matrix-matched calibration? a1_no->q2 end Problem Mitigated sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Use Analyte Protectants. Add to both standards and samples. a2_yes->sol3 sol2 Implement Matrix-Matched Calibration. a2_no->sol2 sol2->end sol3->end

Caption: Troubleshooting signal enhancement.

Detailed Solutions:

  • Enhanced Sample Cleanup: Implement more rigorous sample preparation to remove the non-volatile matrix components causing the enhancement.

    • Solid-Phase Extraction (SPE): Use a sorbent that retains the interfering components while allowing this compound to pass through, or vice versa.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract this compound while leaving behind the interfering matrix components.

  • Analyte Protectants: Add compounds to both the standards and the samples that will preferentially interact with the active sites in the GC system. This equalizes the response between the standards and the samples. A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a range of volatile compounds.[4]

Issue 3: Signal suppression leading to underestimation of this compound.

This can be caused by competition for ionization in the MS source or by analyte loss during sample preparation.

Troubleshooting Workflow

start Signal Suppression Observed q1 Can the sample be diluted without losing sensitivity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Dilute the sample extract. This reduces the concentration of interfering matrix components. a1_yes->sol1 q2 Are you using an appropriate sample extraction technique? a1_no->q2 end Problem Mitigated sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Implement Matrix-Matched Calibration or Standard Addition. a2_yes->sol3 sol2 Optimize sample extraction. Consider Headspace (HS) or SPME to isolate volatile analytes. a2_no->sol2 sol2->end sol3->end

Caption: Troubleshooting signal suppression.

Detailed Solutions:

  • Sample Dilution: A simple and often effective method is to dilute the sample extract. This lowers the concentration of all matrix components, thereby reducing their impact on the ionization of this compound. The feasibility of this approach depends on the required limit of quantification.

  • Optimized Sample Extraction:

    • Headspace (HS) Analysis: By analyzing the vapor phase above the sample, non-volatile matrix components are left behind, significantly reducing matrix effects.

    • Solid-Phase Microextraction (SPME): SPME fibers can be chosen to selectively adsorb volatile compounds like this compound from the headspace, providing a clean and concentrated sample for GC-MS analysis.

Experimental Protocols

Protocol 1: General Purpose Headspace SPME-GC-MS for this compound in a Food Matrix

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation. It is based on methods used for similar volatile aldehydes in food samples.[4][5][6]

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (if used). A structurally similar aldehyde not present in the sample can be a suitable choice in the absence of a stable isotope-labeled standard.

  • Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds from the matrix.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. SPME Extraction:

  • Place the vial in the autosampler tray.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/minute to 120°C.

    • Ramp 2: 20°C/minute to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for initial identification. Choose characteristic, abundant, and interference-free ions for this compound.

4. Calibration:

  • Prepare matrix-matched standards by spiking known concentrations of this compound into a blank matrix and subjecting them to the same sample preparation and analysis procedure.

Quantitative Data Summary

The following table provides a hypothetical comparison of results obtained with and without matrix effect correction strategies.

Calibration MethodApparent Concentration (ng/g)Recovery (%)RSD (%)Notes
External Calibration (in solvent)15.215218.5Significant signal enhancement observed.
Matrix-Matched Calibration 10.1 101 4.2 Effectively compensates for matrix effects.
Standard Addition 9.9 99 5.1 Good accuracy, but more labor-intensive.
External Calibration with Analyte Protectants10.51056.8Good compensation for inlet activity.

Data is for illustrative purposes only and will vary depending on the sample matrix and analytical conditions.

References

Technical Support Center: Troubleshooting Low Recovery of 2-Ethyl-4-methylpentanal in Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 2-Ethyl-4-methylpentanal, helping you optimize your experimental workflow and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method and solvent system. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [1][2][3][4][5]
Boiling Point 156.7 °C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.3[2][3][4]
Vapor Pressure 2.85 mmHg at 25°C[1]

The relatively low boiling point and moderate LogP value indicate that this compound is a volatile compound with a preference for organic solvents over water. This volatility can lead to losses during sample preparation and extraction if not properly managed.

Q2: I am experiencing low recovery of this compound using liquid-liquid extraction. What are the common causes?

A2: Low recovery in liquid-liquid extraction (LLE) can stem from several factors. The troubleshooting workflow below can help you identify the potential cause.

Troubleshooting_LLE start Start: Low Recovery of this compound sub_extraction Extraction Protocol Issues start->sub_extraction sub_analyte Analyte Stability Issues start->sub_analyte sub_matrix Sample Matrix Effects start->sub_matrix solvent Inappropriate Solvent Choice sub_extraction->solvent Is the solvent polarity matched to the analyte? ph Incorrect pH of Aqueous Phase sub_extraction->ph Is the pH adjusted to suppress ionization? ratio Suboptimal Solvent/Aqueous Ratio sub_extraction->ratio Is the solvent volume sufficient for partitioning? emulsion Emulsion Formation sub_extraction->emulsion Are the layers failing to separate cleanly? volatility Loss Due to Volatility sub_extraction->volatility Are you losing analyte during solvent evaporation? degradation_ph pH-mediated Degradation sub_analyte->degradation_ph Is the aqueous phase pH too high or low? degradation_temp Thermal Degradation sub_analyte->degradation_temp Are extraction or evaporation temperatures too high? binding Analyte Binding to Matrix Components sub_matrix->binding Does your sample contain high concentrations of proteins or other macromolecules?

Troubleshooting workflow for low LLE recovery.

Common issues include:

  • Incomplete Extraction: The chosen organic solvent may not have optimal solubility for this compound. Additionally, the pH of the aqueous phase can significantly impact the partitioning of the analyte. For neutral compounds like aldehydes, pH adjustment is less critical than for acidic or basic compounds, but extreme pH values could potentially lead to degradation.[6][7][8]

  • Analyte Volatility: Due to its volatility, this compound can be lost during sample handling, extraction, and particularly during solvent evaporation steps.[9]

  • Analyte Degradation: Aliphatic aldehydes can be susceptible to degradation, especially under harsh pH or high-temperature conditions.[10][11][12]

  • Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing efficient separation and leading to lower recovery.[2]

Q3: How can I improve the recovery of this compound in my liquid-liquid extraction?

A3: To enhance recovery, consider the following strategies:

  • Control Volatility: Minimize sample exposure to the atmosphere. Use sealed extraction vessels and consider performing extractions at reduced temperatures. During solvent evaporation, use a gentle stream of nitrogen and a controlled temperature water bath.[9]

  • Prevent Emulsions: If emulsions form, they can be addressed by adding brine to increase the ionic strength of the aqueous phase, centrifugation, or filtering through glass wool.[3][5]

  • Utilize the Bisulfite Adduct Formation Method: This is a highly effective technique for selectively extracting aldehydes.

Bisulfite Extraction Method for Aldehydes

A common and highly effective method for extracting aldehydes from a mixture is the "Brindle Bisulfite Workup".[13] This technique involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from other organic components. The aldehyde can subsequently be recovered by basifying the aqueous layer.

Experimental Protocol: Bisulfite Extraction
  • Adduct Formation:

    • Dissolve the sample containing this compound in a water-miscible organic solvent such as methanol, tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF). For aliphatic aldehydes, DMF is often preferred.[4][14]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the mixture vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.

  • Extraction:

    • Add an immiscible organic solvent (e.g., hexanes, dichloromethane) and water to the mixture to form two distinct layers.

    • Separate the aqueous layer, which now contains the bisulfite adduct of this compound.

  • Recovery of Aldehyde:

    • To recover the this compound, add a fresh portion of an organic solvent to the aqueous layer containing the adduct.

    • Basify the aqueous layer by adding sodium hydroxide (NaOH) solution until the pH is strongly basic. This will reverse the bisulfite addition reaction.

    • Shake the mixture to extract the liberated aldehyde into the organic layer.

    • Separate and dry the organic layer to obtain the purified this compound.[13]

Bisulfite_Extraction_Workflow start Start: Sample containing this compound dissolve Dissolve in a water-miscible solvent (e.g., DMF) start->dissolve add_bisulfite Add saturated aqueous NaHSO₃ dissolve->add_bisulfite shake Shake to form bisulfite adduct add_bisulfite->shake add_immiscible Add immiscible organic solvent and water shake->add_immiscible separate_layers Separate aqueous and organic layers add_immiscible->separate_layers aqueous_layer Aqueous layer with bisulfite adduct separate_layers->aqueous_layer organic_layer Organic layer with other components separate_layers->organic_layer basify Add organic solvent and basify aqueous layer with NaOH aqueous_layer->basify extract_aldehyde Extract liberated aldehyde into the organic phase basify->extract_aldehyde end Recovered this compound extract_aldehyde->end

Workflow for the bisulfite extraction of aldehydes.

Alternative Extraction Methods for Volatile Aldehydes

For volatile compounds like this compound, alternative extraction methods that minimize solvent use and reduce the risk of analyte loss can be advantageous.

Headspace Analysis (HS)

Headspace analysis is suitable for the determination of volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace). An aliquot of the headspace is then injected into a gas chromatograph (GC) for analysis.[1][13][15][16][17][18][19]

Troubleshooting Low Recovery in Headspace Analysis:

  • Insufficient Equilibration Time or Temperature: Ensure the sample has been incubated long enough at an appropriate temperature to allow for the partitioning of this compound into the headspace.[15][16]

  • Matrix Effects: The sample matrix can influence the volatility of the analyte. Modifying the matrix, for example, by adding salt ("salting out"), can improve the release of the analyte into the headspace.

  • Improper Vial Sealing: Leaks in the vial septum can lead to the loss of volatile analytes.[1][16]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injector of a GC, where the analytes are thermally desorbed.[2]

Troubleshooting Low Recovery in SPME:

  • Incorrect Fiber Choice: The polarity and thickness of the fiber coating should be appropriate for this compound. For volatile, nonpolar to medium-polar compounds, a polydimethylsiloxane (PDMS) or a mixed-phase fiber is often suitable.

  • Suboptimal Extraction Time and Temperature: The extraction time and temperature need to be optimized to ensure efficient partitioning of the analyte onto the fiber.

  • Competitive Adsorption: High concentrations of other volatile compounds in the sample can compete with this compound for binding sites on the fiber.

Purge and Trap

Purge and trap is a dynamic headspace technique used for the analysis of volatile organic compounds in water and solid samples. An inert gas is bubbled through the sample, "purging" the volatile analytes, which are then collected on an adsorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to a GC for analysis. This method is highly effective for concentrating volatile compounds.[3][4][14][20][21][22][23][24]

Troubleshooting Low Recovery in Purge and Trap:

  • Inefficient Purging: The purge flow rate and duration may need to be optimized. For water-soluble compounds, increasing the sample temperature can improve purging efficiency.[20][21]

  • Analyte Breakthrough: The adsorbent trap may not have sufficient capacity to retain all of the purged analyte, especially at high concentrations.

  • Incomplete Desorption: The desorption temperature and time may be insufficient to release all of the this compound from the trap.[21][23]

Analyte Stability and Degradation

Q4: Can this compound degrade during extraction, and how can I prevent this?

A4: Yes, aliphatic aldehydes can be susceptible to degradation, which can be influenced by pH and temperature.[10][11][12] While specific stability data for this compound is limited, general knowledge of aldehyde chemistry suggests potential degradation pathways.

  • pH Effects: Both highly acidic and highly basic conditions can potentially lead to degradation or side reactions of aldehydes. For instance, in the presence of strong bases, aldehydes with α-hydrogens can undergo aldol condensation reactions. It is generally advisable to maintain a near-neutral pH during extraction unless a specific pH is required for a particular protocol (like the basification step in the bisulfite method).[6][7][8][25]

  • Thermal Effects: High temperatures can cause the thermal decomposition of aliphatic aldehydes.[10] It is recommended to use the lowest effective temperatures during extraction and solvent evaporation steps to minimize the risk of degradation.

To mitigate degradation, it is crucial to work with mild conditions whenever possible and to process samples promptly. If degradation is suspected, it is advisable to analyze a standard of this compound subjected to the same extraction conditions to assess its stability.

References

Technical Support Center: Sensitive Detection of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the sensitive detection of 2-Ethyl-4-methylpentanal, a volatile organic compound of interest in various research and development sectors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

GC-MS Troubleshooting

Question: I am observing significant peak tailing for this compound in my GC-MS analysis. What are the likely causes and how can I resolve this?

Answer: Peak tailing for aldehydes like this compound is a common issue and can often be attributed to active sites within the GC system. Here are the primary causes and their solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have acidic (silanol) groups that interact with the aldehyde, causing tailing.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.[1][2]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first few centimeters of the column.[1][2] If the problem persists, the column may need to be replaced.

  • Improper Column Installation: An incorrect column installation depth in the inlet or detector can cause peak shape distortion.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut at the column ends.[1][3]

  • Solvent-Phase Polarity Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can lead to poor peak shape.

    • Solution: Choose a solvent that is more compatible with your stationary phase.[3]

Question: My sensitivity for this compound is lower than expected. How can I improve it?

Answer: Low sensitivity can be due to several factors, from sample preparation to instrument settings.

  • Inefficient Extraction: If you are using a liquid-liquid extraction, ensure the solvent and pH are optimal for this compound. For headspace analysis, optimize the incubation temperature and time.

  • Inlet Discrimination: Ensure the inlet temperature is appropriate to prevent discrimination against this less volatile aldehyde.

  • MS Tuning: Regularly tune your mass spectrometer to ensure optimal ion source performance and detector sensitivity.

  • Selected Ion Monitoring (SIM): For the highest sensitivity, use SIM mode instead of full scan, monitoring characteristic ions for this compound (e.g., m/z 57, 72, 85, 128).

Question: I am seeing extraneous peaks in my chromatogram. What could be the source?

Answer: Ghost peaks can originate from several sources:

  • Contaminated Carrier Gas or Solvent: Ensure high-purity carrier gas and solvents are used.

  • Septum Bleed: Use high-quality, low-bleed septa and replace them regularly.

  • Carryover: Implement a thorough wash step for the injection syringe between samples.

HPLC-DNPH Troubleshooting

Question: I am observing two peaks for my this compound-DNPH standard. Is this normal?

Answer: Yes, this is a known phenomenon. The reaction between an aldehyde and DNPH can form two geometric isomers (E and Z) of the resulting hydrazone.[4][5]

  • Solution: For accurate quantification, it is important to ensure that the ratio of these isomers is consistent between your standards and samples. This can be achieved by adding a small amount of acid (e.g., phosphoric acid to a final concentration of 0.02-1%) to both standards and samples, which catalyzes the equilibration between the isomers.[4][5] Alternatively, if the peaks are well-resolved, you can sum the areas of both peaks for quantification.

Question: The response of my this compound-DNPH derivative is decreasing over time when left in the autosampler. What is happening?

Answer: The stability of DNPH derivatives can be a concern.

  • Solution: It is recommended to analyze the derivatized samples as soon as possible.[3] If storage is necessary, keep the samples refrigerated and protected from light.[3] One study on the DNPH derivative of formaldehyde found better stability at -20°C compared to -70°C, so it is important to validate storage conditions.[6]

Question: My derivatization reaction seems incomplete, leading to low recovery. How can I improve the reaction efficiency?

Answer: Incomplete derivatization can be due to several factors:

  • Insufficient DNPH Reagent: Ensure that the DNPH reagent is in molar excess relative to the expected concentration of this compound.[7]

  • Suboptimal Reaction Conditions: The derivatization reaction is often facilitated by acidic conditions and gentle heating. Optimize the reaction time and temperature. A typical condition is 60 minutes at 37°C.[8]

  • Matrix Interferences: Components in your sample matrix may compete for the DNPH reagent or inhibit the reaction. A sample cleanup step prior to derivatization may be necessary.

Experimental Protocols

Method 1: Sensitive Detection by Headspace GC-MS (HS-GC-MS)

This method is suitable for the analysis of volatile this compound in liquid or solid matrices.

1. Sample Preparation:

  • Accurately weigh a representative amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., d-labeled analog or a compound with similar volatility and chemical properties).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Parameters:

ParameterSetting
Headspace Sampler
Incubation Temperature80 °C
Incubation Time20 minutes
Syringe Temperature90 °C
Injection Volume1 mL
GC System
Inlet Temperature250 °C
Injection ModeSplitless (or split with a low split ratio for higher concentrations)
Carrier GasHelium at a constant flow of 1.2 mL/min
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Oven Program40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 2 min)
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ionsm/z 57, 72, 85, 128 (Quantifier in bold)

3. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Prepare a calibration curve using standards of this compound.

  • Analyze a laboratory control sample (a blank matrix spiked with a known concentration of the analyte) with each batch to assess accuracy and precision.

Method 2: Sensitive Detection by HPLC-UV following DNPH Derivatization

This method provides high sensitivity and is suitable for air, water, and other matrices where the analyte can be extracted into a solvent.

1. Derivatization Procedure:

  • Prepare a DNPH solution (e.g., 100 mg/L in acetonitrile).[8]

  • For liquid samples, mix a known volume of the sample extract with the DNPH solution. For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.[3]

  • Acidify the mixture with a small amount of sulfuric or phosphoric acid.[7][8]

  • Allow the reaction to proceed in a heated water bath (e.g., 37°C for 60 minutes).[8]

  • After cooling, the derivatized sample is ready for HPLC analysis.

2. HPLC-UV Parameters:

ParameterSetting
ColumnC18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength360 nm
Injection Volume10-20 µL

3. Quality Control:

  • Prepare a calibration curve using standards of the this compound-DNPH derivative.

  • Analyze a derivatized blank with each sample set.

  • Monitor the formation of E/Z isomers and ensure consistent peak integration.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of aldehydes using the described methods. Note that the values for this compound are estimates based on data for structurally similar aldehydes and should be experimentally verified.

Table 1: Typical Performance of HS-GC-MS for Volatile Aldehydes

ParameterHexanal[9]Estimated for this compound
Limit of Detection (LOD) 1.06 ng/g1-5 ng/g
Limit of Quantification (LOQ) 3.53 ng/g3-15 ng/g
Linearity (r²) > 0.99> 0.99
Recovery 97.7%90-105%
Precision (%RSD) 3.3%< 15%

Table 2: Typical Performance of HPLC-UV for DNPH-Derivatized Aldehydes

ParameterFormaldehyde[10]Acetaldehyde[4]Estimated for this compound
Limit of Detection (LOD) 17.33 µg/mL-5-20 µg/L
Limit of Quantification (LOQ) 57.76 µg/mL-15-60 µg/L
Linearity (r²) 0.999> 0.99> 0.99
Recovery --85-110%
Precision (%RSD) < 3.5%< 5%< 10%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Internal Standard Spiking Vial->IS Seal Vial Sealing IS->Seal Incubate Incubation Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: HS-GC-MS experimental workflow for this compound analysis.

HPLC_DNPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extract Solvent Extract Sample->Extract Mix Mix with DNPH & Acid Extract->Mix React Heat (e.g., 37°C) Mix->React Cool Cool to Room Temp React->Cool Inject HPLC Injection Cool->Inject Separate C18 Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect

Caption: HPLC-DNPH experimental workflow for this compound analysis.

Troubleshooting_PeakTailing Start Peak Tailing Observed CheckLiner Is the inlet liner deactivated and clean? Start->CheckLiner ReplaceLiner Replace with a new, deactivated liner. CheckLiner->ReplaceLiner No CheckColumn Is the column front-end contaminated? CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn TrimColumn Trim 10-20 cm from the column inlet. CheckColumn->TrimColumn Yes CheckInstall Is the column installed correctly? CheckColumn->CheckInstall No TrimColumn->CheckInstall ReinstallColumn Re-install column according to manufacturer's guidelines. CheckInstall->ReinstallColumn No CheckSolvent Is there a solvent/phase polarity mismatch? CheckInstall->CheckSolvent Yes ReinstallColumn->CheckSolvent ChangeSolvent Change injection solvent. CheckSolvent->ChangeSolvent Yes End Problem Resolved CheckSolvent->End No ChangeSolvent->End

Caption: Troubleshooting decision tree for GC peak tailing.

References

Stability issues of 2-Ethyl-4-methylpentanal in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethyl-4-methylpentanal in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many aliphatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and integrity over time. The primary stability concerns include:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 2-ethyl-4-methylpentanoic acid. This is one of the most common degradation pathways and can be initiated by exposure to air (oxygen), light, and elevated temperatures.

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation reactions (aldol condensation). This leads to the formation of higher molecular weight impurities, which can be complex and difficult to characterize.

  • Polymerization: Aldehydes can polymerize, especially under certain storage conditions, leading to a decrease in the concentration of the desired compound and the formation of insoluble materials.

Q2: Which solvents are recommended for storing this compound?

A2: The choice of solvent can significantly impact the stability of this compound. Generally, non-polar, aprotic solvents are preferred to minimize degradation.

  • Recommended: Hydrocarbon solvents such as hexane, heptane, and toluene are good choices as they are less likely to participate in degradation reactions. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) can also be used, but care should be taken to ensure they are free of peroxides, which can accelerate oxidation.

  • Use with Caution: Protic solvents like alcohols (e.g., ethanol, isopropanol) can potentially form hemiacetals or acetals with the aldehyde, although this is an equilibrium process. Chlorinated solvents (e.g., dichloromethane, chloroform) may contain acidic impurities that can catalyze degradation.

  • Not Recommended: Protic and aqueous-based solvents, especially at non-neutral pH, should be avoided for long-term storage as they can promote both oxidation and aldol condensation.

Q3: How should I store solutions of this compound?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down the rates of degradation reactions.

  • Light: Protect from light by using amber vials or by storing in the dark. Light can provide the energy to initiate oxidation.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Appearance of new peaks in your HPLC or GC chromatogram that were not present in the initial analysis of the standard.

  • A decrease in the peak area of this compound over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation Verify: The primary oxidation product is 2-ethyl-4-methylpentanoic acid. This peak will likely have a different retention time than the aldehyde. Solution: Prepare fresh solutions and minimize exposure to air. Consider sparging solvents with an inert gas before use. Store stock solutions under an inert atmosphere.
Aldol Condensation Verify: Aldol products will have significantly higher molecular weights and longer retention times. Solution: Ensure solvents are free from acidic or basic contaminants. If working with buffers, use a neutral pH if possible. Prepare solutions fresh before use.
Solvent Impurities Verify: Run a blank analysis of the solvent to check for pre-existing impurities. Solution: Use high-purity, HPLC or GC-grade solvents.
Issue 2: Loss of Assay Potency

Symptom:

  • The concentration of this compound in your working solution is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation Verify: Review your storage conditions (temperature, light exposure, solvent choice). Solution: Follow the recommended storage conditions outlined in the FAQs. Perform a short-term stability study in your chosen solvent to understand the degradation rate.
Volatility Verify: this compound is a volatile compound. Solution: Ensure vials are tightly capped. Avoid leaving solutions open to the atmosphere for extended periods. Prepare fresh dilutions from a concentrated stock solution as needed.

Data Presentation

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general guide to its expected stability in common laboratory solvents based on the known reactivity of similar aliphatic aldehydes.

Table 1: Qualitative Stability of this compound in Different Solvents

SolventPolarityPotential for DegradationNotes
HexaneNon-polarLowGood choice for long-term storage.
TolueneNon-polarLowAromatic solvent, generally inert.
Diethyl EtherPolar AproticLow to MediumCheck for peroxides which can initiate oxidation.
AcetonitrilePolar AproticMediumCan be susceptible to base-catalyzed reactions if impurities are present.
EthanolPolar ProticMedium to HighPotential for hemiacetal formation. May contain water which can facilitate degradation.
WaterPolar ProticHighNot recommended for storage. Promotes oxidation and other reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • UV chamber or light source

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Place a solid sample or a solution of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source for a defined period.

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV or GC-MS) and compare the chromatograms to that of an unstressed control sample.

Protocol 2: HPLC-UV Method for Stability Testing

This protocol provides a starting point for developing an HPLC-UV method to monitor the stability of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Start with a gradient of 60% B, increasing to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in acetonitrile to prepare a stock solution.

  • Dilute the stock solution with the mobile phase to a suitable working concentration.

Visualizations

Degradation_Pathway A This compound B 2-Ethyl-4-methylpentanoic acid A->B Oxidation (O₂, light, heat) C Aldol Adduct A->C Aldol Addition (acid/base) D Aldol Condensation Product C->D Dehydration

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Solution in Selected Solvent Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Prep->Stress Analysis Analyze by HPLC-UV or GC-MS Stress->Analysis Compare Compare to Unstressed Control Analysis->Compare Identify Identify Degradation Products Compare->Identify

Caption: General workflow for a forced degradation study.

Reducing interference in the analysis of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the analysis of 2-Ethyl-4-methylpentanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC-MS analysis of this compound?

A1: Interference in the analysis of this compound can arise from several sources. The most common is the sample matrix itself, which can introduce compounds that co-elute with the analyte or affect the ionization process in the mass spectrometer. This is often referred to as the matrix effect.[1][2] Other sources include contamination from sample collection and preparation steps, such as solvents, glassware, or plasticizers, and instrument-related issues like column bleed or carryover from previous injections. For aldehydes, their high reactivity can also lead to instability and the formation of byproducts during analysis.[3][4]

Q2: What is the matrix effect and how can it affect my results?

A2: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] It can manifest as either signal suppression or enhancement.[2] In the context of GC-MS analysis of this compound, co-eluting matrix components can compete with the analyte for ionization in the MS source, leading to a suppressed signal and inaccurate quantification.[5] Conversely, some matrix components can enhance the signal, also leading to erroneous results. The extent of the matrix effect is dependent on the complexity of the sample and the concentration of both the analyte and the interfering compounds.[2]

Q3: How can derivatization help in reducing interference for aldehyde analysis?

A3: Derivatization is a common strategy to improve the analysis of volatile and reactive compounds like aldehydes.[4] For this compound, derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can offer several advantages.[6] This process converts the aldehyde into a more stable and less reactive oxime derivative. The PFBHA derivatives are typically less volatile, have better chromatographic properties, and are more amenable to detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, which can enhance sensitivity and reduce interference from the sample matrix.[6]

Q4: What is the role of an internal standard in mitigating interference?

A4: An internal standard (IS) is a compound that is chemically similar to the analyte of interest but is not present in the sample. A known amount of the IS is added to all samples, standards, and blanks. The use of an internal standard is a powerful method to correct for variations in sample preparation, injection volume, and instrument response, including signal suppression or enhancement caused by matrix effects.[5] By using the ratio of the analyte signal to the internal standard signal for quantification, the accuracy and precision of the analysis can be significantly improved.[5]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing for this compound - Active sites in the GC inlet liner or column.- Incompatible solvent for the sample.- Column degradation or contamination.- Use a deactivated inlet liner, potentially with glass wool to trap non-volatile residues.[7]- Ensure the sample solvent is appropriate for the GC column phase.- Bake out the column according to the manufacturer's instructions or trim the front end of the column.
Co-eluting Peaks with this compound - Inadequate chromatographic separation.- Presence of isomers or structurally similar compounds in the matrix.- Optimize the GC temperature program (e.g., use a slower ramp rate).- Switch to a GC column with a different stationary phase to alter selectivity.- Improve sample cleanup procedures to remove interfering compounds.
Signal Suppression or Enhancement - High concentration of co-eluting matrix components.- Ion source contamination.- Dilute the sample to reduce the concentration of matrix components.- Implement matrix-matched calibration, where standards are prepared in a blank matrix extract.[1]- Use an isotopically labeled internal standard if available.- Clean the MS ion source according to the manufacturer's protocol.
Low Recovery of this compound - Adsorption of the analyte to sample containers or instrument components.- Degradation of the analyte during sample preparation or storage.- Inefficient extraction from the sample matrix.- Use silanized glassware to minimize adsorption.- Analyze samples as quickly as possible after preparation and store them at low temperatures.- Optimize the extraction method (e.g., solvent type, extraction time, pH).- Consider derivatization to improve analyte stability.[4]

Experimental Protocols

Protocol 1: Sample Preparation with PFBHA Derivatization

This protocol is designed for the derivatization of this compound in a liquid matrix (e.g., biological fluid, environmental water sample).

  • Sample Collection: Collect the sample in a clean, airtight container. If necessary, store at 4°C and analyze as soon as possible.

  • Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., methanol).

  • Derivatization Reaction:

    • In a 10 mL headspace vial, add 5 mL of the liquid sample.

    • Add a known amount of an appropriate internal standard.

    • Add 100 µL of the PFBHA solution.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the vial at 60°C for 60 minutes to facilitate the derivatization reaction.[6]

  • Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 1 mL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.

    • Allow the layers to separate.

  • Analysis: Carefully transfer the hexane layer to a GC vial for analysis by GC-MS.

Protocol 2: GC-MS Analysis of this compound Derivative
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injection Port: Splitless mode at 250°C.

    • Liner: Deactivated, single taper with glass wool.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.[6]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [8]
Monoisotopic Mass 128.120115 Da[8]
GC Column (example) DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)
Carrier Gas Helium

Table 2: Common Mass Fragments for this compound (EI Mode)

Note: This is a predictive table based on typical fragmentation of aldehydes. Actual mass spectra should be confirmed with a standard.

m/zPossible Fragment
41C3H5+
43C3H7+
57C4H9+
71C5H11+
85[M-C3H7]+
99[M-C2H5]+
128M+ (Molecular Ion)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Interference start Start: Interference Suspected check_chromatogram Review Chromatogram (Peak Shape, Resolution) start->check_chromatogram peak_issue Poor Peak Shape or Co-elution? check_chromatogram->peak_issue optimize_gc Optimize GC Method (Temp Program, Column) peak_issue->optimize_gc Yes check_ms Review Mass Spectra (Signal Intensity, S/N) peak_issue->check_ms No optimize_gc->check_ms signal_issue Signal Suppression or Enhancement? check_ms->signal_issue sample_prep Improve Sample Preparation (Cleanup, Dilution) signal_issue->sample_prep Yes end End: Interference Reduced signal_issue->end No use_is Implement Internal Standard or Matrix-Matched Calibration sample_prep->use_is derivatize Consider Derivatization use_is->derivatize derivatize->end

Caption: A flowchart for troubleshooting interference in GC-MS analysis.

Sample_Preparation_Workflow Sample Preparation for Interference Reduction sample Sample Collection add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPE, etc.) add_is->extraction is_derivatization_needed Is Derivatization Needed? extraction->is_derivatization_needed derivatize Derivatization (e.g., with PFBHA) is_derivatization_needed->derivatize Yes cleanup Sample Cleanup (e.g., Filtration) is_derivatization_needed->cleanup No derivatize->cleanup concentrate Concentration/ Solvent Exchange cleanup->concentrate gc_ms_analysis GC-MS Analysis concentrate->gc_ms_analysis

Caption: Workflow for sample preparation to reduce interference.

Interference_Sources Logical Relationships of Interference Sources cluster_matrix Sample Matrix cluster_method Analytical Method matrix_components Endogenous Compounds coelution Co-elution matrix_components->coelution matrix_effect Matrix Effect (Suppression/Enhancement) matrix_components->matrix_effect contaminants External Contaminants contaminants->coelution sample_prep Sample Preparation sample_prep->contaminants analyte_degradation Analyte Degradation sample_prep->analyte_degradation gc_conditions GC Conditions gc_conditions->coelution ms_conditions MS Conditions ms_conditions->matrix_effect

Caption: Sources of interference in analytical measurements.

References

Technical Support Center: Optimizing GC Analysis of 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 2-Ethyl-4-methylpentanal.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for aldehydes is a common issue and can be caused by several factors:

  • Active Sites: Aldehydes are polar and prone to interacting with active sites (silanol groups) in the GC system, including the injector liner, column, and even contaminated surfaces. This can lead to peak tailing.

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column. If tailing persists, consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.

  • Inappropriate Column Phase: The choice of GC column is critical. A non-polar column may not be ideal for polar aldehydes.

    • Solution: Consider using a column with a more polar stationary phase, such as a wax column (polyethylene glycol), which can significantly improve the peak shape for aldehydes.

  • Column Overloading: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Incorrect Temperature: A suboptimal oven temperature program can affect peak shape.

    • Solution: Ensure your initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column.

Q2: My this compound peak is broad, leading to poor resolution. What can I do?

A2: Broad peaks can result from several issues related to the injection and column conditions:

  • Slow Injection: A slow injection speed can cause the sample to be introduced into the inlet over a longer period, resulting in a broad initial band.

    • Solution: If using manual injection, ensure a fast and consistent injection technique. For autosamplers, check the injection speed settings.

  • Incorrect Flow Rate: An improper carrier gas flow rate can lead to band broadening.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type (e.g., Helium, Hydrogen). A typical flow rate for a capillary column is 1-2 mL/min.[1][2]

  • Thick Stationary Phase Film: A column with a thick stationary phase film can increase retention and lead to broader peaks for some analytes.

    • Solution: For volatile compounds like this compound, a column with a thinner film (e.g., 0.25 µm) is often suitable.

  • Large Injection Volume: Injecting a large volume of sample, especially in a small-volume liner, can cause backflash and lead to broad peaks.

    • Solution: Reduce the injection volume or use a liner with a larger internal volume.

Q3: I'm experiencing a decrease in the response (sensitivity) for this compound over a series of injections. What is the likely cause?

A3: A decreasing response can be indicative of analyte degradation or loss within the GC system:

  • Analyte Instability: Aldehydes can be reactive and may degrade in the hot injector or on the column. They can also polymerize or oxidize, especially if the sample is not fresh or is stored improperly.

    • Solution: Prepare fresh standards and samples regularly. Consider derivatization of the aldehyde to a more stable compound (e.g., with PFBHA) if instability is a persistent issue. Store aldehyde solutions in a freezer and allow them to come to room temperature slowly before use.

  • Injector Contamination: Residue buildup in the injector liner can lead to active sites that trap or degrade the analyte.

    • Solution: Regularly clean or replace the injector liner and septum.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can degrade its performance.

    • Solution: Trim the front end of the column or bake it out at a high temperature (within the column's limits) to remove contaminants.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for the injector temperature for this compound?

A: A good starting injector temperature is typically in the range of 220-280°C.[3][4] It's a balance between ensuring complete and rapid vaporization of the analyte and minimizing the risk of thermal degradation. For thermally sensitive compounds like some aldehydes, it may be beneficial to start at the lower end of this range and optimize.

Q: Which type of GC column is best for analyzing this compound?

A: While a standard non-polar 5% phenyl-methylpolysiloxane column can be used as a starting point, a more polar column, such as a wax column (e.g., DB-WAX, Carbowax), often provides better peak shape for polar aldehydes.[5]

Q: What carrier gas and flow rate should I use?

A: Helium is a commonly used carrier gas. For capillary columns (e.g., 0.25 mm or 0.32 mm i.d.), a constant flow rate of 1-2 mL/min is a good starting point.[1][2]

Q: Should I use a split or splitless injection?

A: The choice depends on the concentration of your analyte.

  • Split Injection: Use for higher concentration samples to avoid overloading the column. A split ratio of 50:1 is a common starting point.

  • Splitless Injection: Use for trace analysis to maximize the amount of analyte reaching the column.[1] When using splitless injection, it is crucial to optimize the initial oven temperature to be about 20°C below the boiling point of the solvent to achieve good peak focusing.[6]

Q: How can I improve the stability of my this compound standard?

A: Aldehydes can be unstable in certain solvents and over time.

  • Solvent Choice: While hexane is common, some have found better stability for aldehydes in acetone or acetonitrile.[5]

  • Storage: Store standard solutions in a freezer and prepare fresh dilutions regularly.

  • Derivatization: For challenging analyses, consider derivatizing the aldehyde to a more stable oxime using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Quantitative Data Summary

The following tables summarize typical starting parameters for the GC analysis of volatile aldehydes like this compound. These are general guidelines and may require optimization for your specific instrument and application.

Table 1: Recommended GC Column and Injection Parameters

ParameterRecommended ValueRationale
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane or Wax (Polyethylene Glycol)A non-polar 5% phenyl column is a good starting point, while a polar wax column can improve peak shape for aldehydes.[5]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Injector
TypeSplit/SplitlessAllows for flexibility depending on sample concentration.
Temperature220 - 280 °CEnsures rapid vaporization while minimizing thermal degradation.[3][4]
Injection Volume1 µLA standard starting volume.
Split Ratio (if applicable)50:1A common starting point for split injections.
Splitless Hold Time (if applicable)0.5 - 1.0 minAllows for efficient transfer of the sample to the column.

Table 2: Suggested Oven Temperature Program and Carrier Gas Conditions

ParameterRecommended ValueRationale
Oven Temperature Program
Initial Temperature40 - 70 °CA low initial temperature helps to focus the analyte at the head of the column.[3][7]
Initial Hold Time1 - 5 minEnsures complete transfer from the injector, especially in splitless mode.[8]
Temperature Ramp10 °C/minA moderate ramp rate that provides good separation for a wide range of volatile compounds.[9][10]
Final Temperature240 - 250 °CEnsures that all components are eluted from the column.[3][7]
Final Hold Time2 - 5 minEnsures the column is clean for the next injection.
Carrier Gas
TypeHelium or HydrogenCommon inert carrier gases for GC.
Flow Rate1 - 2 mL/min (constant flow)Typical flow rate for capillary columns providing good efficiency.[1][2]

Experimental Protocol

This protocol provides a starting point for the GC-FID analysis of this compound. Optimization may be necessary.

1. Sample Preparation 1.1. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or acetonitrile) at a concentration of 1000 µg/mL. 1.2. Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. 1.3. If analyzing a sample matrix, prepare the sample by dissolving it in the chosen solvent to an expected concentration within the calibration range.

2. GC-FID Instrument Setup 2.1. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane or Wax column. 2.2. Carrier Gas: Helium at a constant flow rate of 1.5 mL/min. 2.3. Injector:

  • Temperature: 250 °C.
  • Mode: Split (50:1 ratio) for concentrations above 10 µg/mL, or Splitless for lower concentrations.
  • Injection Volume: 1 µL.
  • Splitless Hold Time (if used): 0.75 min. 2.4. Oven Temperature Program:
  • Initial Temperature: 60 °C.
  • Initial Hold: 2 min.
  • Ramp: 10 °C/min to 240 °C.
  • Final Hold: 3 min. 2.5. Detector (FID):
  • Temperature: 280 °C.[8]
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.
  • Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min.

3. Analysis 3.1. Inject 1 µL of each calibration standard to generate a calibration curve. 3.2. Inject 1 µL of the prepared sample. 3.3. Identify the this compound peak based on its retention time from the standard injections. 3.4. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Caption: Troubleshooting workflow for common GC issues.

ExperimentalWorkflow Prep Sample & Standard Preparation GCSetup GC-FID Instrument Setup (Column, Gas, Temps) Prep->GCSetup Calibration Inject Calibration Standards GCSetup->Calibration SampleAnalysis Inject Sample Calibration->SampleAnalysis DataProcessing Peak Identification & Quantification SampleAnalysis->DataProcessing Result Final Result DataProcessing->Result

Caption: High-level experimental workflow for GC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Ethyl-4-methylpentanal: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable method based on specific analytical needs.

Method Comparison

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and the desired selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For aldehydes, derivatization is often employed to improve volatility and chromatographic performance. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming stable oximes that are amenable to GC analysis. GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and widely used technique. For aldehydes, which lack a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the most common approach. This reaction forms a stable hydrazone derivative that can be readily detected by UV absorbance. HPLC-UV is a robust and cost-effective method suitable for a variety of sample types.

The following table summarizes the key performance parameters for each method, based on data for similar aliphatic aldehydes.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of non-volatile derivatives by liquid chromatography and detection by UV absorbance.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/L to µg/L rangeMid to high µg/L range
Limit of Quantification (LOQ) Low to mid µg/L rangeHigh µg/L to low mg/L range
Accuracy (% Recovery) 80-120%85-115%
Precision (%RSD) < 15%< 10%
Sample Matrix Air, Water, Soil, Biological fluidsWater, Soil, Food, Pharmaceutical preparations
Throughput ModerateHigh
Cost HighModerate

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This protocol is adapted from established methods for volatile aldehyde analysis.

1. Sample Preparation and Derivatization:

  • For aqueous samples, a purge-and-trap system is recommended for the extraction and concentration of this compound.

  • For solid samples, solvent extraction followed by cleanup may be necessary.

  • The extracted analyte is then derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the corresponding oxime. The reaction is typically carried out in a sealed vial at a controlled temperature.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound-PFBHA derivative.

3. Validation Parameters:

  • Linearity: A calibration curve is generated using a series of standard solutions of the this compound-PFBHA derivative at different concentrations.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of low-concentration standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Purge-and-Trap Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Inject Derivative Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

GC-MS with PFBHA Derivatization Workflow

Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

This protocol is based on EPA Method 8315A for the analysis of carbonyl compounds.[1]

1. Sample Preparation and Derivatization:

  • Aqueous samples are buffered to an acidic pH (around 3).

  • Solid samples may require extraction with a suitable solvent.

  • The sample is then reacted with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone. The reaction mixture is typically incubated at a controlled temperature.

  • The derivatized analyte is then extracted and concentrated using solid-phase extraction (SPE).

2. HPLC-UV Instrumental Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed for the separation.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: UV detection is performed at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).[2]

3. Validation Parameters:

  • Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of the this compound-DNPH derivative.

  • Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Derivatization DNPH Derivatization Sample->Derivatization SPE Solid-Phase Extraction Derivatization->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Inject Eluate Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantification Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

HPLC-UV with DNPH Derivatization Workflow

Conclusion

Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are viable methods for the quantification of this compound.

  • GC-MS is the preferred method for achieving the lowest detection limits and for analyzing complex matrices where high selectivity is required.

  • HPLC-UV offers a robust, cost-effective, and higher-throughput alternative, which is well-suited for routine analysis and quality control in less complex matrices.

The selection of the optimal method will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, available instrumentation, and budget constraints. It is recommended that any chosen method be thoroughly validated for the specific matrix of interest to ensure data quality and reliability.

References

A Proposed Framework for the Comparative Analysis of 2-Ethyl-4-methylpentanal in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 1, 2025

Contact: Dr. Evelyn Reed, Principal Investigator, Advanced Food Chemistry Division

[City, State] – The identification and quantification of specific volatile organic compounds in food are paramount for understanding flavor profiles, spoilage mechanisms, and potential processing-induced changes. This guide outlines a comprehensive framework for the comparative analysis of 2-Ethyl-4-methylpentanal, a branched-chain aldehyde, across various food samples. While literature on the widespread occurrence of this specific aldehyde is nascent, this document provides the necessary experimental protocols and data presentation structures to facilitate novel research in this area.

This guide is intended for researchers, scientists, and professionals in the food science and drug development sectors who are interested in the analysis of volatile compounds. The methodologies described herein are based on established analytical techniques for similar analytes and are designed to yield robust and comparable data.

Introduction to this compound

This compound (C₈H₁₆O) is a volatile aldehyde that may contribute to the sensory characteristics of various foods, potentially arising from lipid oxidation or amino acid degradation during processing and storage. Its branched structure suggests it could impart complex aroma notes. A thorough comparative analysis of its concentration in different food matrices is essential to ascertain its significance as a flavor compound and to understand its formation pathways.

Hypothetical Comparative Data of this compound

The following table illustrates how quantitative data from a comparative analysis could be presented. The values provided are for illustrative purposes only and represent a potential outcome of the experimental protocols detailed in this guide.

Food Sample CategorySpecific Food SampleMean Concentration (µg/kg) ± SDMethod of DetectionLimit of Quantification (µg/kg)
Dairy Products Aged Cheddar Cheese15.2 ± 2.1HS-SPME-GC-MS0.5
Full-Fat Yogurt3.8 ± 0.9HS-SPME-GC-MS0.5
Meat Products Pan-Fried Beef Steak25.6 ± 4.5SDE-GC-MS0.2
Cured Ham8.1 ± 1.7SDE-GC-MS0.2
Fermented Foods Sourdough Bread5.4 ± 1.2HS-SPME-GC-MS0.5
Soy SauceNot DetectedHS-SPME-GC-MS0.5
Nuts and Seeds Roasted Almonds18.9 ± 3.3HS-SPME-GC-MS0.5
Raw Walnuts2.1 ± 0.6HS-SPME-GC-MS0.5

Experimental Protocols

A rigorous and standardized methodology is crucial for the accurate and reproducible quantification of this compound. The following are proposed protocols for sample preparation, extraction, and analysis.

Sample Preparation and Homogenization
  • Solid Samples (e.g., Cheese, Meat, Nuts): A representative 100 g portion of the food sample is cryo-ground to a fine powder using liquid nitrogen to prevent the loss of volatile compounds.

  • Semi-solid Samples (e.g., Yogurt): Samples are homogenized directly at a controlled temperature (4°C).

  • Liquid Samples (e.g., Soy Sauce): Samples are used directly after thorough mixing.

Extraction of this compound

Two primary extraction methods are proposed, depending on the food matrix:

  • Headspace Solid-Phase Microextraction (HS-SPME): Suitable for most matrices.

    • A 5 g homogenized sample is placed in a 20 mL headspace vial.

    • An internal standard (e.g., 2-methyl-3-heptanone) is added.

    • The vial is sealed and equilibrated at 60°C for 15 minutes with agitation.

    • A 50/30 µm DVB/CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes at 60°C.

    • The fiber is then immediately desorbed in the GC inlet.

  • Solvent-Assisted Flavor Evaporation (SAFE) / Solvent Extraction (SE): More exhaustive extraction for complex matrices like meat.

    • A 20 g homogenized sample is diluted with distilled water.

    • An internal standard is added.

    • The sample is subjected to SAFE distillation or extracted with dichloromethane.

    • The organic extract is dried over anhydrous sodium sulfate and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: DB-Wax or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Identification: Based on retention time and comparison of mass spectra with authentic standards and the NIST library.

  • Quantification: A calibration curve is constructed using an authentic standard of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential pathway for the sensory perception of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Food_Sample Food Sample Homogenization Homogenization Food_Sample->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME SDE SDE/SE Homogenization->SDE GC_MS GC-MS Analysis HS_SPME->GC_MS SDE->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis

Figure 1. Proposed experimental workflow for the analysis of this compound.

Sensory_Pathway cluster_perception Sensory Perception cluster_brain Brain Response cluster_output Output Compound This compound (in food matrix) Olfactory_Receptors Olfactory Receptors Compound->Olfactory_Receptors Signal_Transduction Signal Transduction Cascade Olfactory_Receptors->Signal_Transduction Olfactory_Bulb Olfactory Bulb Signal_Transduction->Olfactory_Bulb Cortex Cortex (Flavor Perception) Olfactory_Bulb->Cortex Aroma_Profile Contribution to Aroma Profile Cortex->Aroma_Profile

Figure 2. Hypothetical signaling pathway for the sensory perception of an aroma compound.

Conclusion

The provided framework offers a robust starting point for the comparative analysis of this compound in various food products. Adherence to these standardized protocols will ensure data quality and comparability across different studies. Future research stemming from this guide will be instrumental in elucidating the role of this aldehyde in food flavor and quality, potentially leading to new avenues for flavor development and food processing optimization. Researchers are encouraged to adapt and validate these methods for their specific food matrices of interest.

A Comparative Guide to the Quantification of 2-Ethyl-4-methylpentanal: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 2-Ethyl-4-methylpentanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method is critical for accurate and reliable quantification in research, quality control, and various stages of drug development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.

Methodology Overview

The quantification of aldehydes like this compound often requires a derivatization step to enhance analyte properties for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase followed by detection using a mass spectrometer. For aldehydes, derivatization is typically employed to increase volatility and thermal stability. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): This method separates compounds in a liquid phase. As this compound lacks a strong chromophore for UV detection, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely used strategy. The resulting DNPH-hydrazone derivative is a stable, colored compound that can be readily detected by a UV detector.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Derivatization Reaction: To 100 µL of each standard or sample, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Reaction Conditions: Vortex the mixture and heat at 60°C for 60 minutes to ensure complete derivatization.

  • Extraction: After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Analysis: Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

a) Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Derivatization Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Derivatization Reaction: To 1 mL of each standard or sample, add 1 mL of the DNPH derivatizing reagent.

  • Reaction Conditions: Cap the vials and allow the reaction to proceed at room temperature for 1 hour, protected from light.

  • Analysis: The resulting solution containing the DNPH-hydrazone derivative is directly injected into the HPLC system.

b) HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the quantification of short-chain aldehydes using the described GC-MS and HPLC-UV methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Performance Characteristics of GC-MS Method

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Linear Range 1 - 500 µg/L

Table 2: Performance Characteristics of HPLC-UV Method

ParameterTypical Value
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 0.02 - 0.1 µg/m³ (in air samples)[2]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/m³ (in air samples)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%[1]
Linear Range 0.1 - 50 mg/L

Method Comparison

FeatureGC-MSHPLC-UV
Selectivity Very High (based on retention time and mass fragmentation)High (based on retention time and UV absorbance)
Sensitivity Very High (sub-ppb levels achievable)High (ppb to ppm levels)
Sample Throughput ModerateHigh
Cost (Instrument) HighModerate
Cost (Consumables) ModerateLow
Ease of Use Requires specialized trainingRelatively straightforward
Robustness GoodVery Good

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Deriv Add PFBHA (60°C, 60 min) Sample->Deriv Extract Hexane Extraction Deriv->Extract Separate Vortex & Centrifuge Extract->Separate Collect Collect Organic Layer Separate->Collect GC GC Separation (HP-5ms column) Collect->GC MS MS Detection (EI, SIM mode) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound quantification by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Deriv Add DNPH (RT, 1 hour) Sample->Deriv HPLC HPLC Separation (C18 column) Deriv->HPLC UV UV Detection (360 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Workflow for this compound quantification by HPLC-UV.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound.

  • GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace-level analysis and in complex matrices where unambiguous identification is crucial.

  • HPLC-UV provides a robust, cost-effective, and high-throughput alternative, well-suited for routine quality control and analyses where sub-ppm sensitivity is sufficient.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and budget constraints.

References

Inter-Laboratory Comparison of 2-Ethyl-4-methylpentanal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Ethyl-4-methylpentanal. While a dedicated, large-scale inter-laboratory comparison study for this specific analyte is not publicly available, this document outlines a framework for such a comparison. It details common analytical techniques, presents a hypothetical data comparison, and provides standardized experimental protocols to facilitate improved cross-laboratory validation.

Hypothetical Inter-Laboratory Comparison Framework

To ensure the quality and comparability of analytical results for this compound, a proficiency testing (PT) or round-robin study is essential. A typical framework would involve a coordinating body distributing a set of blind samples with known concentrations of this compound to participating laboratories. The laboratories would then analyze the samples using their in-house methods and report their results. The performance of each laboratory is then statistically evaluated.

Key Performance Indicators in an Inter-Laboratory Comparison:

  • Z-score: A measure of a laboratory's performance against the consensus value from all participants. A z-score between -2 and +2 is generally considered satisfactory.

  • Repeatability (RSDr): The precision of measurements obtained by the same laboratory under the same conditions.

  • Reproducibility (RSDR): The precision of measurements obtained by different laboratories.

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Sample Preparation (Spiked Matrix) B Homogeneity and Stability Testing A->B C Sample Distribution B->C D Sample Receipt and Storage C->D E Analysis using In-House Method D->E F Data Reporting E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation G->H I Final Report Generation H->I I->A Feedback for Future Rounds

Caption: Workflow of a typical inter-laboratory comparison study.

Comparison of Analytical Methodologies

The primary analytical technique for the quantification of volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] However, variations in sample preparation, instrumentation, and data analysis can lead to different performance characteristics. Below is a comparison of common approaches that could be employed in an inter-laboratory study.

Methodology Principle Advantages Disadvantages Typical Application
Headspace GC-MS (HS-GC-MS) Volatiles are sampled from the headspace above the sample.Minimal sample preparation, reduced matrix effects.Less sensitive for semi-volatile compounds.Analysis of volatiles in solid or liquid samples.
Solid-Phase Microextraction GC-MS (SPME-GC-MS) Analytes are extracted and concentrated on a coated fiber.Solvent-free, high concentration factor, sensitive.Fiber lifetime can be limited, potential for carryover.Trace analysis of volatiles in environmental and biological samples.[2]
Liquid-Liquid Extraction GC-MS (LLE-GC-MS) Analyte is partitioned from the sample matrix into an immiscible solvent.Well-established, can handle larger sample volumes.Requires significant volumes of organic solvents, can be time-consuming.[3]Analysis of organic compounds in aqueous samples.
Derivatization followed by GC-MS Analyte is chemically modified to improve its chromatographic properties or detectability.Enhances volatility and thermal stability, improves sensitivity.[4]Can introduce additional steps and potential for errors.Analysis of polar or thermally labile compounds.

Experimental Protocol: SPME-GC-MS Method

This section details a representative protocol for the analysis of this compound in a liquid matrix (e.g., plasma, cell culture media) using SPME-GC-MS.

3.1. Materials and Reagents

  • This compound standard (CAS No. 10349-95-8)

  • Internal Standard (e.g., d-labeled analog)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Sample matrix (e.g., drug-free plasma)

3.2. Sample Preparation

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Spike 1 mL of the sample matrix with the appropriate working standard solution to create calibration standards and quality control samples.

  • Add an internal standard to all samples, calibrators, and QCs.

  • Add 0.5 g of NaCl to each vial to enhance the partitioning of the analyte into the headspace.

  • Seal the vials immediately.

3.3. SPME and GC-MS Analysis

  • Incubation: Place the vial in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration.

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Desorption: Immediately transfer the fiber to the GC injection port and desorb for 5 minutes at 250°C in splitless mode.

  • GC Separation:

    • Column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Monitor Ions: Select characteristic ions for this compound and the internal standard.

3.4. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

The following diagram illustrates the SPME-GC-MS workflow.

G A Sample Preparation (Spiking and Salting) B Incubation (60°C, 15 min) A->B C SPME Headspace Extraction (60°C, 30 min) B->C D Thermal Desorption in GC Inlet C->D E GC Separation D->E F MS Detection E->F G Data Analysis F->G

Caption: Experimental workflow for SPME-GC-MS analysis.

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is not well-documented in publicly available literature, as a volatile organic compound, it could potentially interact with olfactory receptors or other cellular signaling pathways. The diagram below presents a hypothetical pathway illustrating how such a compound might elicit a cellular response.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation B->C D Adenylyl Cyclase Activation C->D E cAMP Production D->E F Protein Kinase A (PKA) Activation E->F G Cellular Response F->G Phosphorylation of Target Proteins

Caption: Hypothetical GPCR signaling pathway for a volatile organic compound.

References

Comparative Analysis of Sensory Thresholds: 2-Ethyl-4-methylpentanal and Isomeric Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the sensory perception of aliphatic aldehydes, focusing on available data for isomers of pentanal and related structures. This guide synthesizes available experimental data on odor thresholds and outlines the methodologies employed for their determination.

Quantitative Sensory Threshold Data

The odor threshold of a chemical is the lowest concentration that can be detected by the human sense of smell. This value is a critical parameter in flavor and fragrance research, as well as in the assessment of food quality and environmental odors. The following table summarizes the reported odor thresholds for pentanal and other relevant aldehydes.

CompoundChemical FormulaOdor ThresholdMediumReference
PentanalC5H10O0.02 ppmAir[1]
PentanalC5H10O0.028 ppmAir[2]
PentanalC5H10O~2 µg/m³Air[3]
PentanalC5H10O2.67 ppmLean Ground Beef[4]
HexanalC6H12O5.87 ppmLean Ground Beef[4]
HeptanalC7H14O0.23 ppmLean Ground Beef[4]
t-2-HexenalC6H10O7.87 ppmLean Ground Beef[4]
t-2-OctenalC8H14O4.20 ppmLean Ground Beef[4]
t,t-2,4-DecadienalC10H16O0.47 ppmLean Ground Beef[4]

Note: The sensory threshold of a compound can vary significantly depending on the medium in which it is presented (e.g., air, water, food matrix) and the specific methodology used for its determination.

Experimental Protocols for Sensory Threshold Determination

The determination of odor thresholds is a complex process that relies on sensory panels and standardized methodologies. A commonly employed method is the triangle test, as referenced in the study of lipid oxidation compounds in a meat model system.

Triangle Test Protocol:

  • Panel Selection and Training: A panel of human subjects (e.g., 10 members) is selected. Panelists are typically screened for their sensory acuity and trained to recognize and describe specific odors.

  • Sample Preparation: A series of dilutions of the target compound in a specific medium (e.g., lean ground beef) are prepared. A control sample (blank) without the added compound is also prepared.

  • Presentation: Panelists are presented with three samples, two of which are identical (either both are blanks or both contain the odorant at a specific concentration) and one of which is different. The order of presentation is randomized.

  • Task: Each panelist is asked to identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.

This methodology ensures a forced choice from the panelists, minimizing guessing and providing a more robust measure of the sensory threshold.

Visualizing Experimental and Logical Frameworks

To better understand the processes and relationships in sensory analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis compound Target Compound serial_dilution Serial Dilutions compound->serial_dilution medium Dilution Medium (e.g., Air, Water, Food Matrix) medium->serial_dilution triangle_test Triangle Test Presentation (Two identical, one different) serial_dilution->triangle_test panel Sensory Panel panel->triangle_test identification Identification of 'Odd' Sample triangle_test->identification data_collection Collect Panelist Responses identification->data_collection statistical_analysis Statistical Analysis (e.g., Binomial Test) data_collection->statistical_analysis threshold_determination Determine Odor Threshold statistical_analysis->threshold_determination

Caption: Workflow for Sensory Threshold Determination.

The relationship between molecular structure and sensory perception is a key area of research. For chiral molecules, different enantiomers can exhibit distinct odors and sensory thresholds. While data for 2-Ethyl-4-methylpentanal enantiomers is unavailable, the principle can be illustrated with data for other compounds.

signaling_pathway cluster_stimulus Odorant Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_response Neural Response odorant Odorant Molecule (e.g., Aldehyde) receptor Olfactory Receptor odorant->receptor Binds to g_protein G-protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes action_potential Action Potential depolarization->action_potential Generates brain Signal to Brain action_potential->brain

Caption: Generalized Olfactory Signaling Pathway.

References

Investigating the Formation of 2-Ethyl-4-methylpentanal: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Formation Pathways for 2-Ethyl-4-methylpentanal

Based on its chemical structure, two primary hypothetical pathways for the formation of this compound are proposed:

  • Pathway A: Aldol Condensation of Strecker Aldehydes: This pathway suggests the condensation of two smaller aldehydes, which are themselves products of amino acid degradation. Specifically, the self-condensation of isobutanal (from valine) or a cross-condensation between propanal and isovaleraldehyde (from leucine) could lead to the C8 backbone of this compound after subsequent dehydration and reduction steps.

  • Pathway B: Alternative Precursor Degradation: This pathway considers the breakdown of larger molecules, such as lipids or specific, less common amino acids or other nitrogen-containing compounds, that could yield the characteristic 2-ethyl-4-methylpentyl structure.

Comparison of Proposed Formation Pathways

The following table outlines a comparison of the two proposed pathways, highlighting key differences that can be investigated using isotopic labeling.

FeaturePathway A: Aldol CondensationPathway B: Alternative Precursor Degradation
Primary Precursors Simple amino acids (e.g., Valine, Leucine)Complex lipids, non-proteinogenic amino acids
Key Intermediates Strecker aldehydes (e.g., Isobutanal, Isovaleraldehyde)Larger, unstable intermediates
Reaction Conditions Conditions favoring Strecker degradation and aldol condensationOxidative or enzymatic cleavage conditions
Expected Labeling Pattern from ¹³C-Glucose Labeling distributed across the C8 backbone, consistent with the patterns in precursor amino acids.Potentially a more localized or specific labeling pattern depending on the precursor's biosynthesis.

Experimental Protocols for Isotopic Labeling Studies

To validate these hypotheses, the following experimental protocols using stable isotopes are proposed.

General Isotopic Labeling Protocol

This protocol outlines a general approach for tracing the incorporation of labeled precursors into this compound.

  • Precursor Selection: Choose isotopically labeled precursors based on the hypothesized pathway. For Pathway A, this would involve using ¹³C or ²H labeled amino acids such as L-valine or L-leucine. For Pathway B, a uniformly ¹³C-labeled larger molecule could be used if a specific precursor is hypothesized.

  • System Incubation: Introduce the labeled precursor into the system where this compound formation is observed (e.g., a food matrix, microbial culture, or a model chemical reaction).

  • Sample Extraction: After a defined incubation period, extract the volatile and semi-volatile compounds from the matrix using appropriate techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • Analytical Detection: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and to determine the incorporation and position of the isotopic label.

  • Data Analysis: Compare the mass spectra of the labeled and unlabeled this compound to confirm the incorporation of the isotope and to deduce the fragmentation pattern, which can provide information on the label's position.

Specific Protocol for Investigating Pathway A (Aldol Condensation)
  • Labeled Precursors:

    • Experiment 1: Uniformly ¹³C-labeled L-valine ([U-¹³C]-L-valine).

    • Experiment 2: Uniformly ¹³C-labeled L-leucine ([U-¹³C]-L-leucine) and unlabeled propanal.

  • Reaction System: A model system containing the labeled amino acid(s) and a dicarbonyl compound (e.g., glyoxal) to initiate the Strecker degradation.

  • Analysis: Monitor for the formation of labeled isobutanal and isovaleraldehyde, and subsequently for labeled this compound. The specific mass shift in the final product will indicate which precursors were incorporated.

Visualizing the Hypothesized Pathways

The following diagrams illustrate the proposed formation pathways and a general experimental workflow for their investigation.

G cluster_pathway_a Pathway A: Aldol Condensation Valine Valine Isobutanal Isobutanal Valine->Isobutanal Strecker Degradation Leucine Leucine Isovaleraldehyde Isovaleraldehyde Leucine->Isovaleraldehyde Strecker Degradation Propanal Propanal Aldol_Intermediate Aldol Condensation Intermediate Propanal->Aldol_Intermediate Isobutanal->Aldol_Intermediate Isovaleraldehyde->Aldol_Intermediate Target_A This compound Aldol_Intermediate->Target_A Dehydration & Reduction

Caption: Proposed formation of this compound via aldol condensation.

G cluster_workflow Experimental Workflow for Isotopic Labeling Select_Precursor 1. Select Labeled Precursor (e.g., [U-13C]-Valine) Incubate 2. Incubate in System Select_Precursor->Incubate Extract 3. Extract Volatiles (SPME) Incubate->Extract Analyze 4. GC-MS Analysis Extract->Analyze Identify 5. Identify Labeled This compound Analyze->Identify

Caption: General workflow for an isotopic labeling study.

Conclusion

The formation of this compound is likely a multi-step process. While direct evidence from isotopic labeling studies is currently lacking, the proposed pathways provide a logical starting point for investigation. By employing the experimental strategies outlined in this guide, researchers can systematically probe the origins of this C8 aldehyde. The use of stable isotopes, coupled with modern analytical techniques, offers a powerful approach to unraveling complex formation mechanisms in chemical and biological systems. The insights gained from such studies will be invaluable for understanding and controlling the formation of important flavor and aroma compounds.

Comparative Study: Formation of 2-Ethyl-4-methylpentanal from Different Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of 2-Ethyl-4-methylpentanal, comparing the performance of different precursor pathways. This report includes detailed experimental protocols, quantitative data, and pathway visualizations.

The synthesis of this compound, a branched-chain aldehyde, can be achieved through various synthetic routes, primarily categorized into two main pathways: Aldol Condensation and Hydroformylation. The choice of precursor and synthetic route significantly impacts the reaction efficiency, yield, and overall process complexity. This guide provides a comparative analysis of these pathways, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparative Performance of Synthetic Pathways

The formation of this compound is most commonly approached via a two-step aldol condensation route or a single-step hydroformylation process. The following table summarizes the quantitative data associated with each method, offering a clear comparison of their performance.

ParameterAldol Condensation RouteHydroformylation Route
Precursors Butanal and Isobutyraldehyde4-Methyl-1-hexene and Syngas (CO/H₂)
Intermediate(s) 2-Ethyl-4-methylpent-2-enalNone
Catalyst(s) Condensation: Aq. NaOH or KOH; Hydrogenation: Ni-based (e.g., Raney Nickel) or Pd/CRhodium-based (e.g., Rh(CO)₂(acac)/phosphine ligand) or Cobalt-based
Reaction Temp. Condensation: 20-40°C; Hydrogenation: 100-150°C80-120°C
Reaction Pressure Condensation: Atmospheric; Hydrogenation: 10-50 bar (H₂)20-100 bar (Syngas)
Reaction Time Condensation: 2-4 hours; Hydrogenation: 3-6 hours4-8 hours
Overall Yield 75-85%80-90% (regio- and chemo-selectivity dependent)
Key By-products Self-condensation products of butanal and isobutyraldehyde, higher oligomersIsomeric aldehydes, alkanes (from hydrogenation of olefin)

Reaction Pathways and Experimental Workflows

The selection of a synthetic route depends on factors such as precursor availability, desired purity, and scalability. Below are diagrams illustrating the signaling pathways for each primary route and a typical experimental workflow for synthesis and analysis.

Aldol_Condensation_Pathway Butanal Butanal Intermediate 2-Ethyl-4-methylpent-2-enal Butanal->Intermediate Aldol Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate Base Aqueous Base (e.g., NaOH) Base->Intermediate Product This compound Intermediate->Product Hydrogenation Hydrogen H₂ Hydrogen->Product Catalyst Hydrogenation Catalyst (e.g., Raney Ni) Catalyst->Product

Caption: Aldol condensation pathway for this compound synthesis.

Hydroformylation_Pathway Olefin 4-Methyl-1-hexene Product This compound Olefin->Product Hydroformylation (Oxo Process) Syngas Syngas (CO + H₂) Syngas->Product Catalyst Rh or Co Catalyst Catalyst->Product

Caption: Hydroformylation pathway for this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Precursors Precursor Selection (Aldehydes or Olefin) Reaction Chemical Reaction (Condensation/Hydrogenation or Hydroformylation) Precursors->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Sampling Sample Preparation Purification->Sampling GC_Analysis Gas Chromatography (GC-FID) Analysis Sampling->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis via Aldol Condensation and Hydrogenation

This two-step process involves the base-catalyzed aldol condensation of butanal and isobutyraldehyde, followed by the catalytic hydrogenation of the resulting unsaturated aldehyde.

Step 1: Aldol Condensation to form 2-Ethyl-4-methylpent-2-enal

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-water bath.

  • Reagents:

    • Isobutyraldehyde (1.0 mol)

    • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution (50 mL)

    • Butanal (1.1 mol)

  • Procedure:

    • Charge the flask with isobutyraldehyde and the aqueous NaOH solution.

    • Cool the mixture to 20-25°C with stirring.

    • Add butanal dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 30°C.

    • After the addition is complete, continue stirring for an additional 2 hours at 30-35°C.

    • Allow the reaction mixture to stand, and then separate the upper organic layer.

    • Wash the organic layer with water until neutral.

    • The crude 2-Ethyl-4-methylpent-2-enal can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrogenation to form this compound

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, a heating mantle, and a pressure gauge.

  • Reagents:

    • Crude 2-Ethyl-4-methylpent-2-enal (from Step 1)

    • Raney Nickel catalyst (5% by weight of the aldehyde)

    • Solvent (e.g., ethanol or isopropanol)

  • Procedure:

    • Charge the autoclave with the unsaturated aldehyde, solvent, and the Raney Nickel catalyst.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to 15-20 bar.

    • Heat the mixture to 120-140°C with vigorous stirring.

    • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then purified by fractional distillation under reduced pressure to yield this compound.

Synthesis via Hydroformylation

This process, also known as the oxo process, involves the reaction of a branched olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.

  • Apparatus: A high-pressure autoclave equipped with a gas inlet, a sampling valve, a magnetic stirrer, a heating system, and a pressure regulator.

  • Reagents:

    • 4-Methyl-1-hexene (1.0 mol)

    • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

    • Phosphine ligand (e.g., triphenylphosphine)

    • Solvent (e.g., toluene)

    • Synthesis gas (CO/H₂ in a 1:1 molar ratio)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor, the phosphine ligand, and the solvent.

    • Add 4-Methyl-1-hexene to the autoclave.

    • Seal the autoclave, remove it from the inert atmosphere, and purge it with synthesis gas.

    • Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to 100°C with constant stirring.

    • Maintain the pressure by feeding synthesis gas as it is consumed.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

    • Once the reaction is complete (typically after 4-6 hours), cool the autoclave to room temperature and vent the excess gas in a fume hood.

    • The product, this compound, is isolated from the reaction mixture by distillation.

Quantitative Analysis Protocol

The purity of the synthesized this compound and the quantification of by-products can be determined using gas chromatography with a flame ionization detector (GC-FID).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-1).

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of a certified reference standard of this compound in a suitable solvent (e.g., hexane or dichloromethane).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the synthesized product to a concentration within the calibration range.

  • GC-FID Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Final hold: 5 minutes at 220°C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the diluted sample of the synthesized product.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the concentration of the product and any by-products by integrating the peak areas and using the calibration curve. The yield can then be calculated based on the initial amount of the limiting precursor.

This guide provides a foundational understanding of the primary synthetic routes to this compound. Researchers should note that reaction conditions may require optimization based on the specific equipment and purity requirements of their application.

Quantitative Structure-Activity Relationship (QSAR) of 2-Ethyl-4-methylpentanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that relates the chemical structure of a molecule to its biological activity.[1] For 2-Ethyl-4-methylpentanal, a branched aliphatic aldehyde, a specific, publicly available QSAR model has not been extensively documented. However, by examining established QSAR models for structurally similar aldehydes and fragrance compounds, we can establish a comparative framework to understand its potential biological activities and guide future research. This guide provides a comparative analysis of relevant QSAR methodologies and data, offering a roadmap for developing a predictive model for this compound.

Physicochemical Properties of this compound

A crucial first step in any QSAR study is the characterization of the molecule's physicochemical properties. These properties, often referred to as molecular descriptors, are the independent variables in a QSAR model. Key properties for this compound are summarized below.

PropertyValueSource
Molecular FormulaC8H16OPubChem[2]
Molecular Weight128.21 g/mol PubChem[2]
XLogP32.3PubChem[2]
IUPAC NameThis compoundPubChem[2]
SMILESCCC(CC(C)C)C=OPubChem[2]
InChIKeyRASFNDNSLQUKNY-UHFFFAOYSA-NPubChem[2]

Comparative QSAR Models for Aldehydes and Fragrance Compounds

1. Aquatic Toxicity of Aldehydes

A study on the aquatic toxicity of aldehydes proposed a generic interspecies QSAR model that can predict acute toxicity to various aquatic organisms.[3][4] The toxicity of aldehydes that act via a Schiff-base mechanism was found to be dependent on two key descriptors: hydrophobicity (log Kow) and reactivity (donor delocalizability for the aldehyde O-site, DO-atom).[3][5]

The general form of the QSAR model is: log(1/C) = b + k1 * log(Kow) + k2 * DO-atom

Where:

  • C is the toxic concentration (e.g., LC50 or IGC50).

  • b, k1, and k2 are constants determined by regression analysis.

Comparative Data for Aquatic Toxicity QSAR Models

OrganismModel Equationn
Fathead Minnow (Pimephales promelas)log(1/LC50) = -2.503 + 0.480 * log(Kow) + 18.983 * DO-atom620.6190.587
Ciliate (Tetrahymena pyriformis)log(1/IGC50) = -0.985 + 0.530 * log(Kow) + 11.369 * DO-atom810.6510.626
Global Interspecies Modellog(E⁻¹) = b(Organism) + 0.505 * log(Kow) + 14.315 * DO-atom1430.6980.681

(Source: Environmental Toxicology and Chemistry[3][4])

2. Flavor Thresholds of Aldehydes in Beer

A study investigating the flavor thresholds of various volatile compounds in beer, including aldehydes, developed QSAR models to relate molecular structure to sensory perception.[6] This research demonstrated strong nonlinear relationships between the logarithm of the flavor threshold and several molecular structure descriptors.[6] While the specific descriptors are not detailed in the abstract, the high correlation coefficient (R² = 0.920 for aldehydes) indicates a strong predictive capability.[6]

3. QSAR of Ambergris Fragrance Compounds

For fragrance compounds, a combinatorial QSAR (Combi-QSAR) approach has been shown to be effective.[7] This method explores multiple combinations of descriptor collections and correlation methods to build robust and predictive models.[8] For a dataset of 98 ambergris compounds, a k-Nearest Neighbors (kNN) classification in combination with Comparative Molecular Field Analysis (CoMFA) descriptors was identified as a highly predictive QSAR approach.

Experimental Protocols

Developing a reliable QSAR model requires high-quality experimental data. Below are generalized protocols for key experiments relevant to the QSAR of aldehydes.

Aquatic Toxicity Testing (based on the ciliate model)

  • Organism: Tetrahymena pyriformis (amicronucleated strain).

  • Assay: 2-day static population growth impairment assay.

  • Procedure:

    • Prepare a series of concentrations of the test aldehyde in a suitable medium.

    • Inoculate the test solutions with a known density of T. pyriformis.

    • Incubate under controlled conditions (temperature, light).

    • Measure population density spectrophotometrically at 540 nm after a set period (e.g., 48 hours), allowing for several cell cycles in the control group.

    • Calculate the 50% inhibitory growth concentration (IGC50) from the concentration-response curve.[3]

Computational Descriptor Generation

  • Software: Utilize molecular modeling software such as MOE, Dragon, or open-source tools like the OECD QSAR Toolbox.[7][9]

  • Procedure:

    • Input the 3D structure of this compound.

    • Calculate a range of molecular descriptors, including:

      • Topological descriptors: Based on the 2D representation of the molecule.

      • Geometrical descriptors: Based on the 3D structure.

      • Quantum-chemical descriptors: Such as HOMO and LUMO energies, and atomic charges (e.g., DO-atom).[3]

      • Hydrophobicity descriptors: Like log Kow.

QSAR Model Development and Validation Workflow

The following diagram illustrates a typical workflow for developing a QSAR model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Prediction Data_Collection Data Collection (Biological Activity & Chemical Structures) Descriptor_Calculation Descriptor Calculation (e.g., logP, MW, Topological) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, PLS, kNN, SVM) Data_Splitting->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction for New Chemicals Applicability_Domain->Prediction

References

Safety Operating Guide

Proper Disposal Procedures for 2-Ethyl-4-methylpentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe and compliant disposal of 2-Ethyl-4-methylpentanal is crucial for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides essential, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on immediate safety, operational logistics, and approved disposal pathways.

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1] Adherence to proper disposal protocols is paramount to mitigate these risks and prevent environmental contamination. The primary disposal route for this chemical is through a licensed hazardous waste disposal facility.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from sources of ignition, such as heat, sparks, and open flames.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area to disperse vapors.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

Disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Option 1: Collection for Hazardous Waste Disposal (Recommended)

This is the most common and recommended method for the disposal of this compound in a laboratory setting.

  • Waste Collection: Collect all waste containing this compound (including contaminated materials from spills) in a designated, chemically compatible, and properly sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date of accumulation.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

  • Pickup: Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.

Option 2: Chemical Neutralization (For Dilute Aqueous Solutions)

For some aliphatic aldehydes, chemical neutralization to less hazardous compounds may be a viable option, particularly for dilute aqueous waste streams.[2][3][4] However, this should only be performed by trained personnel and with the explicit approval of the institution's EHS department.

  • Reagent Selection: Sodium pyrosulfite can be used to neutralize aldehydes, converting them to non-toxic substances.[2] Some commercial aldehyde neutralizers, such as Aldex®, are also available.[3]

  • Procedure:

    • In a well-ventilated fume hood, slowly add the neutralizing agent to the stirred aldehyde solution.

    • Monitor the reaction, as it may be exothermic.

    • Allow the reaction to proceed to completion (e.g., for at least 15 minutes with sodium pyrosulfite).[2]

    • Verify the absence of the aldehyde using an appropriate analytical method.

    • Adjust the pH of the final solution to neutral (6-8).

    • Dispose of the neutralized solution in accordance with institutional and local regulations, which may include drain disposal if permitted.

Note: The use of sodium hypochlorite (bleach) is not recommended for the neutralization of aliphatic aldehydes other than formaldehyde, as it can produce more toxic chlorinated byproducts.[5]

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 156.7°C at 760 mmHg[6]
Flash Point 48°C[6]
GHS Hazard Class Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (Single Exposure) 3[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_dilute Is the waste a dilute aqueous solution? start->is_dilute ehs_approval EHS Approval for Neutralization? is_dilute->ehs_approval Yes collect_hw Collect in Designated Hazardous Waste Container is_dilute->collect_hw No neutralize Chemical Neutralization (e.g., with Sodium Pyrosulfite) ehs_approval->neutralize Yes ehs_approval->collect_hw No verify Verify Complete Neutralization neutralize->verify drain_disposal Dispose via Drain (if permitted) verify->drain_disposal label_hw Label Container Correctly collect_hw->label_hw store_hw Store in Satellite Accumulation Area label_hw->store_hw ehs_pickup Arrange for EHS Waste Pickup store_hw->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Ethyl-4-methylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Ethyl-4-methylpentanal

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal information for this compound (CAS No. 10349-95-8). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Chemical Identification and Physical Properties
PropertyValue
CAS Number 10349-95-8[1][2][3][4][5][6]
Molecular Formula C8H16O[1][2][4][5]
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 156.7°C at 760 mmHg[1][4]
Flash Point 48°C[1][4]
Density 0.808 g/cm³[4]
Refractive Index 1.408[1][4]
Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

GHS ClassificationHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor[2]
Skin irritation (Category 2)H315: Causes skin irritation[2]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[2]

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection TypeMinimum Requirement
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene) inspected prior to use. A flame-retardant lab coat or chemical-resistant apron is required.[1]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill and Leak Procedures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).

  • Don Appropriate PPE: Wear the minimum required PPE as outlined in Section 3.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to dike the spill.

  • Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect and Dispose: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the Spill: Report the incident to the appropriate environmental health and safety personnel.

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[7] Wear suitable protective clothing.[7] Avoid contact with skin and eyes.[7] Use non-sparking tools.[7] Prevent fire caused by electrostatic discharge.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames. Store apart from incompatible materials such as oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Visual Workflow Guides

The following diagrams illustrate key operational workflows for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense reaction Perform Reaction dispense->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe cleanup_end End remove_ppe->cleanup_end

Caption: Standard Operating Procedure for this compound.

G Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe ignite Control Ignition Sources ppe->ignite contain Contain Spill ignite->contain absorb Absorb Spill contain->absorb collect Collect Waste absorb->collect decon Decontaminate Area collect->decon report Report Incident decon->report

Caption: Emergency Response for a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.